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DC661

Cat. No.: B606986
M. Wt: 552.6 g/mol
InChI Key: VJKCWFZTSDXOBS-UHFFFAOYSA-N
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Description

DC661 is an inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and a dimeric form of hydroxychloroquine. It binds to PPT1 and inhibits PPT1 enzyme activity in A375 cells when used at concentrations of 5, 10, and 100 µM. This compound (10 µM) inhibits autophagic flux and induces apoptosis in B-RAF mutant melanoma cell lines. It also induces stimulator of interferon genes (STING) activation and enhances antigen-primed T cell-mediated killing of B16/F10 murine melanoma cells in mouse splenocyte co-cultures. In vivo, this compound (10 mg/kg) reduces intratumor autophagy and suppresses tumor growth in an HT-29 mouse xenograft model.>This compound is a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor. This compound inhibits autophagy. This compound is capable of deacidifying the lysosome and inhibiting autophagy significantly better than hydroxychloroquine (HCQ).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39Cl2N5 B606986 DC661

Properties

IUPAC Name

N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39Cl2N5/c1-38(20-8-4-2-6-16-34-28-14-18-36-30-22-24(32)10-12-26(28)30)21-9-5-3-7-17-35-29-15-19-37-31-23-25(33)11-13-27(29)31/h10-15,18-19,22-23H,2-9,16-17,20-21H2,1H3,(H,34,36)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKCWFZTSDXOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCCCCCNC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DC661 in Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DC661 is a novel dimeric chloroquine derivative that has demonstrated significantly greater potency in inhibiting autophagy compared to its monomeric counterparts like hydroxychloroquine (HCQ).[1] Its primary mechanism of action involves the direct inhibition of the lysosomal enzyme Palmitoyl-protein thioesterase 1 (PPT1).[1] This inhibition leads to profound lysosomal dysfunction, characterized by deacidification and lysosomal membrane permeabilization, ultimately blocking the final degradative step of the autophagic process.[1][2] This guide provides a comprehensive overview of the molecular mechanism, associated signaling pathways, quantitative efficacy, and the experimental protocols used to elucidate the function of this compound in autophagy.

Core Mechanism of Action: Targeting PPT1

The central mechanism of this compound's anti-autophagic activity is its identification and inhibition of a novel molecular target, Palmitoyl-protein thioesterase 1 (PPT1).[1] PPT1 is a lysosomal enzyme, and its inhibition by this compound is a key differentiator from other chloroquine derivatives.[1]

Lysosomal Deacidification and Permeabilization

This compound treatment leads to a significant deacidification of the lysosome.[1][2] This alteration of the lysosomal pH environment disrupts the function of acid-dependent hydrolases necessary for the degradation of autophagic cargo.[3] Furthermore, this compound induces lysosomal membrane permeabilization (LMP) to a greater extent than HCQ or Lys05.[1][4] This disruption of lysosomal integrity is a critical step in its cytotoxic effect.

Inhibition of Autophagic Flux

By impairing lysosomal function, this compound effectively blocks the late stage of autophagy, specifically the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[4] This results in the accumulation of autophagic vesicles, a hallmark of autophagy inhibition.[1][2] This is evidenced by the significant accumulation of the autophagic vesicle marker LC3B-II at lower concentrations of this compound compared to HCQ or Lys05.[1][2]

The mechanism of action of this compound is visualized in the following signaling pathway:

DC661_Mechanism This compound This compound PPT1 PPT1 (Palmitoyl-protein thioesterase 1) This compound->PPT1 Deacidification Lysosomal Deacidification This compound->Deacidification LMP Lysosomal Membrane Permeabilization This compound->LMP Lysosome Lysosome PPT1->Lysosome Maintains Function Autolysosome Autolysosome (Degradation) Deacidification->Autolysosome Blocks LMP->Autolysosome Blocks Autophagosome Autophagosome Autophagosome->Autolysosome Autophagic_Flux Autophagic Flux

Caption: this compound inhibits PPT1, leading to lysosomal dysfunction and blockage of autophagic flux.

Impact on Cellular Signaling

While the primary action of this compound is at the lysosome, there are upstream implications for cellular signaling pathways that regulate autophagy.

mTOR Signaling

Some studies have observed that this compound treatment can reduce the expression levels of mTOR.[4] Inhibition of mTOR is a classical signal for the initiation of autophagy. Therefore, this compound appears to have a dual effect: promoting the initiation of autophagy by inhibiting mTOR, while simultaneously blocking the final degradation step at the lysosome.[4] This leads to a massive accumulation of non-degraded autophagosomes, contributing to cellular stress and cytotoxicity.[4]

The interplay between this compound and the autophagy signaling pathway is depicted below:

Autophagy_Pathway cluster_initiation Autophagy Initiation cluster_elongation Autophagosome Formation cluster_degradation Degradation mTOR mTOR ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibits Phagophore Phagophore ULK1_complex->Phagophore Autophagosome Autophagosome (LC3-II Accumulation) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome This compound This compound This compound->mTOR Inhibits This compound->Autolysosome Blocks Degradation

Caption: this compound's dual impact on autophagy: inhibiting mTOR and blocking lysosomal degradation.

Quantitative Data Summary

The potency of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LinesComparisonReference
IC50 (72-hour MTT assay) ~100-fold lower than HCQMultiple cancer cell lines (colon, pancreas, melanoma)Significantly more potent than Hydroxychloroquine (HCQ)[1][2][5]
LC3B-II Accumulation Effective at 0.1 - 10 µmol/LMelanoma cellsMore pronounced accumulation at lower concentrations than Lys05 or HCQ[1][2]
Cell Death Occurs at > 10 µmol/LMelanoma cellsLys05 and HCQ do not induce cell death at these concentrations[1][2][5]

Table 2: In Vivo Efficacy of this compound

ParameterValueAnimal ModelOutcomeReference
Dosage 3 mg/kg, i.p. dailyHT29 colorectal xenograftSignificant reduction in tumor volume and suppression of tumor growth rate[1][2]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies are outlined below.

Western Blotting for Autophagy Markers
  • Objective: To quantify the accumulation of autophagic vesicles by measuring the levels of LC3B-II and the degradation of p62.

  • Methodology:

    • Cancer cell lines (e.g., A375P melanoma cells) are treated with varying concentrations of this compound, HCQ, or Lys05 for a specified duration (e.g., 6 hours).[2]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Bands are visualized using chemiluminescence, and the relative protein levels are quantified. An increase in the LC3B-II/LC3B-I ratio and p62 levels indicates a blockage of autophagic flux.

Autophagic Flux Assay with mCherry-eGFP-LC3B
  • Objective: To monitor the progression of autophagy from autophagosome formation to lysosomal degradation.

  • Methodology:

    • Cells are transfected with a plasmid expressing the mCherry-eGFP-LC3B fusion protein.

    • In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.

    • Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, appearing as red puncta.

    • Cells are treated with this compound or control compounds.

    • Live or fixed cells are imaged using fluorescence or confocal microscopy.

    • An accumulation of yellow puncta (autophagosomes) and a decrease in red-only puncta (autolysosomes) indicate an inhibition of autophagic flux.[1][2]

The workflow for this assay is illustrated below:

Autophagic_Flux_Assay Start Cells expressing mCherry-eGFP-LC3B Treatment Treat with this compound or Control Start->Treatment Autophagosome Autophagosome Formation (Yellow Puncta: GFP+ & mCherry+) Treatment->Autophagosome Fusion Fusion with Lysosome Autophagosome->Fusion Imaging Fluorescence Microscopy Autophagosome->Imaging Autolysosome Autolysosome (Red Puncta: mCherry+ only) Fusion->Autolysosome Autolysosome->Imaging Analysis Quantify Yellow vs. Red Puncta Imaging->Analysis

Caption: Experimental workflow for the mCherry-eGFP-LC3B autophagic flux assay.
In Situ Photoaffinity Pulldown for Target Identification

  • Objective: To identify the direct molecular target of this compound.

  • Methodology:

    • A photoprobe of this compound was synthesized, incorporating a benzophenone photoaffinity label and a desthiobiotin affinity handle.[1]

    • A375P cells were treated with the this compound photoprobe.

    • Upon UV irradiation, the benzophenone group forms a covalent bond with the target protein.

    • Cells are lysed, and the biotin-tagged protein complexes are pulled down using streptavidin beads.

    • The bound proteins are eluted and identified by mass spectrometry.

    • This technique successfully identified PPT1 as the molecular target of this compound.[1]

Lysosomal Deacidification Assay
  • Objective: To measure the effect of this compound on lysosomal pH.

  • Methodology:

    • Cells are loaded with a pH-sensitive fluorescent dye that accumulates in acidic compartments (e.g., LysoTracker Red).

    • Cells are then treated with this compound or control compounds.

    • A decrease in the fluorescent signal indicates an increase in lysosomal pH (deacidification).

    • The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. This compound treatment results in a significantly greater decrease in fluorescence compared to HCQ or Lys05.[1]

Conclusion

This compound represents a significant advancement in the development of autophagy inhibitors for therapeutic applications, particularly in oncology. Its mechanism of action is centered on the potent and specific inhibition of the lysosomal enzyme PPT1, a target not previously associated with chloroquine derivatives. This leads to severe lysosomal dysfunction, characterized by deacidification and membrane permeabilization, which ultimately blocks autophagic flux at the terminal, degradative stage. The comprehensive data from in vitro and in vivo studies underscore its superior efficacy compared to existing autophagy inhibitors. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of next-generation lysosomotropic agents.

References

DC661: A Potent Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DC661 is a novel dimeric chloroquine derivative that has been identified as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal hydrolase.[1] PPT1 is overexpressed in various cancers and its inhibition has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its effects on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

Palmitoyl-protein thioesterase 1 (PPT1) is a crucial lysosomal enzyme responsible for the removal of palmitate groups from modified cysteine residues in proteins, a post-translational modification known as S-palmitoylation. This process is vital for the proper trafficking and degradation of proteins. In several cancers, PPT1 is upregulated, contributing to tumor growth and survival. This compound has been characterized as a powerful inhibitor of PPT1, demonstrating significant anti-cancer effects in preclinical models.[2] Its unique dimeric structure allows for enhanced lysosomal accumulation and potent inhibition of PPT1 activity.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of PPT1. This inhibition leads to a cascade of downstream cellular events:

  • Lysosomal Dysfunction: Inhibition of PPT1 disrupts the normal function of lysosomes, leading to the accumulation of undegraded substrates and lysosomal deacidification.

  • Autophagy Inhibition: this compound blocks autophagic flux, the dynamic process of autophagy, leading to the accumulation of autophagosomes. This is evidenced by an increase in the autophagic vesicle marker LC3B-II.[2]

  • Induction of Apoptosis: By disrupting lysosomal and autophagic processes, this compound induces programmed cell death in cancer cells.

  • Activation of the cGAS-STING Pathway: PPT1 inhibition by this compound has been shown to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This leads to the production of type I interferons, such as IFN-β, which can enhance the anti-tumor immune response.[1][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Lines/SystemReference
PPT1 Enzymatic Inhibition (IC50) ~129.6 µMPurified PPT1 enzyme[4][5]
Cell Viability (IC50) 0.5 µMHep 1-6 (Hepatocellular Carcinoma)[6]
0.6 µMHep 3B (Hepatocellular Carcinoma)[6]
100-fold lower than HydroxychloroquineVarious cancer cell lines[2]
Effective Concentration for Autophagy Inhibition 5, 10, and 100 µMA375 cells (Melanoma)[7]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatment DoseEffectReference
HT-29 Mouse Xenograft 10 mg/kgReduced intratumor autophagy and suppressed tumor growth
A375P PPT1-Knockout Xenograft (NSG mice) N/A (Genetic knockout)Blunted tumor growth compared to wild-type[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

PPT1 Enzymatic Activity Assay

This protocol is for determining the direct inhibitory effect of this compound on PPT1 enzyme activity.

Materials:

  • Recombinant human PPT1

  • Fluorogenic substrate: 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc)

  • Assay buffer: 50 mM sodium acetate, pH 4.0, 0.1% Triton X-100

  • Stop solution: 0.5 M sodium carbonate/bicarbonate buffer, pH 10.7

  • This compound (or other inhibitors) at various concentrations

  • 96-well black microplate

  • Fluorometer (Excitation: 365 nm, Emission: 448 nm)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of recombinant PPT1 enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the MU-6S-Palm-βGlc substrate.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the fluorescence using a fluorometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Autophagy Flux Assay (LC3-II Western Blot)

This protocol assesses the effect of this compound on autophagic flux by measuring the levels of LC3-II.

Materials:

  • Cancer cell line of interest (e.g., A375, Hep 3B)

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) as a positive control for autophagy blockage

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • ECL Western blotting detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control. In a separate set of wells, treat with a known autophagy inhibitor as a positive control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities for LC3-II and normalize to the loading control. An accumulation of LC3-II in the presence of this compound indicates inhibition of autophagic flux.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Cancer cell line of interest (e.g., HT-29)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

  • Analyze the tumor growth data to determine the efficacy of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

DC661_Mechanism_of_Action This compound This compound PPT1 PPT1 This compound->PPT1 Inhibition Lysosome Lysosomal Function PPT1->Lysosome Maintains Autophagy Autophagic Flux PPT1->Autophagy Enables cGAS_STING cGAS-STING Pathway PPT1->cGAS_STING Inhibition Activates Apoptosis Apoptosis Lysosome->Apoptosis Dysfunction Leads to Autophagy->Apoptosis Inhibition Leads to IFN Type I Interferon (IFN-β) Production cGAS_STING->IFN Activates Immune Anti-Tumor Immunity IFN->Immune Enhances

Caption: Mechanism of action of this compound as a PPT1 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay PPT1 Enzymatic Assay (IC50 Determination) cell_viability Cell Viability Assays (MTT, etc.) xenograft_model Tumor Xenograft Model (e.g., Nude Mice) enzymatic_assay->xenograft_model Progression to In Vivo Studies autophagy_assay Autophagy Flux Assay (LC3-II Western Blot) treatment This compound Administration xenograft_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight, Biomarkers) tumor_measurement->endpoint_analysis

Caption: Experimental workflow for the evaluation of this compound.

PPT1_STING_Pathway This compound This compound PPT1 PPT1 This compound->PPT1 Inhibits STING_stability Increased STING Protein Stability PPT1->STING_stability Inhibition Leads to STING_activation STING Activation STING_stability->STING_activation Enhances cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes cytosolic_DNA Cytosolic dsDNA cytosolic_DNA->cGAS Sensed by cGAMP->STING_activation Binds to & Activates TBK1 TBK1 Activation STING_activation->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 IFN_transcription Transcription of Type I Interferon Genes IRF3->IFN_transcription IFN_secretion IFN-β Secretion IFN_transcription->IFN_secretion

Caption: PPT1 inhibition by this compound and its effect on the cGAS-STING pathway.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancers with elevated PPT1 expression. Its multifaceted mechanism of action, involving the disruption of lysosomal homeostasis, inhibition of autophagy, induction of apoptosis, and stimulation of the innate immune system, makes it a compelling candidate for further preclinical and clinical development. This guide provides a foundational understanding of this compound for researchers aiming to explore its therapeutic potential.

References

The Role of DC661 in Lysosomal Deacidification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC661, a novel dimeric chloroquine derivative, has emerged as a potent agent for inducing lysosomal deacidification, a process with significant implications for cancer therapy. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. By inhibiting palmitoyl-protein thioesterase 1 (PPT1), this compound disrupts lysosomal homeostasis, leading to a cascade of events including the inhibition of autophagy, induction of lysosomal membrane permeabilization (LMP), and ultimately, immunogenic cell death. This document synthesizes key quantitative data, details experimental protocols, and presents visual diagrams of the relevant signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction

The lysosome is a critical organelle responsible for cellular degradation and recycling processes. Its acidic internal environment, maintained by the vacuolar-type H+-ATPase (V-ATPase), is essential for the function of numerous hydrolytic enzymes. In cancer cells, lysosomal activity is often upregulated to meet the high metabolic demands of rapid proliferation. Consequently, targeting the lysosome has become a promising strategy in oncology. This compound is a next-generation lysosomotropic agent that has demonstrated significantly greater potency in deacidifying lysosomes and inhibiting autophagy compared to earlier compounds such as hydroxychloroquine (HCQ).[1][2] This guide explores the multifaceted role of this compound in inducing lysosomal deacidification and its therapeutic potential.

Mechanism of Action of this compound

Molecular Target: Palmitoyl-Protein Thioesterase 1 (PPT1)

Extensive research has identified palmitoyl-protein thioesterase 1 (PPT1) as the primary molecular target of this compound.[2][3] An in situ photoaffinity pulldown strategy was instrumental in identifying this interaction.[2] this compound binds to and inhibits the enzymatic activity of PPT1.[3] Notably, while other chloroquine derivatives like HCQ and Lys05 also bind to PPT1, this compound maintains its inhibitory activity in the acidic environment of the lysosome, contributing to its superior efficacy.[2] Genetic knockout of PPT1 in cancer cells using CRISPR/Cas9 technology has been shown to mimic the effects of this compound treatment, abrogating the effects of chloroquine derivatives on autophagy and cytotoxicity and impairing tumor growth.[2][4]

Lysosomal Deacidification

The primary and most direct consequence of this compound's interaction with its target is the deacidification of the lysosome. Treatment with this compound leads to a significant increase in lysosomal pH.[2][5] This effect is more pronounced compared to that observed with HCQ or Lys05.[2] The precise mechanism by which PPT1 inhibition leads to lysosomal deacidification is an area of ongoing investigation, but it is understood to be a critical initiating event for the subsequent cellular responses.

Inhibition of Autophagy

By neutralizing the acidic environment of the lysosome, this compound potently inhibits autophagic flux.[1][2] Autophagy is a catabolic process where cellular components are delivered to the lysosome for degradation. The fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of their contents, is highly dependent on the acidic pH of the lysosome. This compound treatment leads to the accumulation of the autophagic vesicle marker LC3B-II, indicating a blockage in the final stages of autophagy.[1][2] This inhibition of autophagic flux is significantly more potent with this compound than with either HCQ or Lys05.[2]

Induction of Lysosomal Membrane Permeabilization (LMP)

A critical downstream effect of lysosomal deacidification and dysfunction induced by this compound is the induction of lysosomal membrane permeabilization (LMP).[2][5] This process involves the rupture of the lysosomal membrane, leading to the release of cathepsins and other hydrolytic enzymes from the lysosomal lumen into the cytoplasm.[5][6] The leakage of these enzymes triggers a cascade of events leading to cell death.

Cell Death Pathways

This compound induces cell death through multiple pathways. The release of cathepsins following LMP can activate caspase-mediated apoptosis.[6] Evidence for this includes the observed activation of caspase-3, -7, and -9, as well as the cleavage of PARP-1 following this compound treatment.[6] Furthermore, this compound has been shown to induce lysosomal lipid peroxidation (LLP), which is a major driver of LMP-induced immunogenic cell death.[6][7] This form of cell death is associated with the cell surface expression of calreticulin (CALR), a marker of immunogenicity.[7] Interestingly, while this compound activates multiple programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis, none of these pathways individually appear to be essential for its cytotoxic effects.[6][7]

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Comparative Cytotoxicity of this compound

CompoundCell LinesIC50 (72-hour MTT assay)Reference
This compound Multiple cancer cell lines (including colon and pancreas)~100-fold lower than HCQ[1][2]
HCQ Multiple cancer cell lines (including colon and pancreas)-[1][2]

Table 2: In Vitro Effects of this compound

ParameterCell LineConcentrationEffectReference
LC3B-II Accumulation Melanoma cells0.1 - 10 µmol/LMore pronounced than Lys05 or HCQ[1][2]
PPT1 Inhibition A375 cells5, 10, and 100 µMInhibition of enzyme activity[3]
Autophagic Flux Inhibition B-RAF mutant melanoma cells10 µMPotent inhibition[3]
Apoptosis Induction B-RAF mutant melanoma cells10 µMInduced[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosageEffectReference
Mouse xenograftHT-2910 mg/kgReduced intratumor autophagy and suppressed tumor growth[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound.

Assessment of Lysosomal Deacidification
  • Principle: To measure changes in lysosomal pH upon treatment with this compound.

  • Method:

    • Cancer cells (e.g., A375P melanoma cells) are seeded in appropriate culture vessels.

    • Cells are treated with this compound, HCQ, or Lys05 at specified concentrations (e.g., 3 µmol/L) for a defined period (e.g., 6 hours).

    • The cells are then stained with a pH-sensitive fluorescent probe, such as LysoSensor Green DND-189. LysoSensor probes accumulate in acidic organelles and exhibit a pH-dependent increase in fluorescence intensity in a more neutral environment.

    • The fluorescence is visualized and quantified using fluorescence microscopy. An increase in green fluorescence indicates lysosomal deacidification.[2]

Measurement of Autophagic Flux
  • Principle: To assess the rate of autophagy, from autophagosome formation to their degradation by lysosomes.

  • Method using mCherry-eGFP-LC3B Reporter:

    • Cancer cells (e.g., A375P melanoma cells) are engineered to stably express the tandem fluorescent mCherry-eGFP-LC3B reporter protein.

    • In this system, GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable.

    • Cells are treated with this compound, HCQ, or Lys05 over a range of concentrations (e.g., 0–100 μmol/L) for a short duration (e.g., 1 hour).

    • The cells are then analyzed by microscopy. An accumulation of yellow puncta (merged mCherry and GFP signals) indicates the accumulation of autophagosomes that have not fused with lysosomes, while an increase in red-only puncta signifies the delivery of autophagosomes to the lysosome (autolysosomes). A potent inhibitor of autophagic flux like this compound will lead to a significant accumulation of yellow puncta.[2]

  • Method using Western Blot for LC3B:

    • Cells are treated with the compounds of interest.

    • Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.

    • The blot is probed with an antibody against LC3B. The conversion of the cytosolic form LC3B-I to the lipidated, autophagosome-associated form LC3B-II is a hallmark of autophagy. An accumulation of LC3B-II in the presence of a lysosomal inhibitor indicates a block in autophagic degradation.[2]

In Situ Photoaffinity Pulldown for Target Identification
  • Principle: To identify the direct binding partners of this compound within the cellular environment.

  • Method:

    • A photo-reactive and clickable analog of this compound is synthesized.

    • Live cells are incubated with this probe.

    • The cells are exposed to UV light to covalently crosslink the probe to its interacting proteins.

    • The cells are lysed, and the probe-protein complexes are "clicked" to a capture tag (e.g., biotin) via click chemistry.

    • The biotinylated complexes are then pulled down using streptavidin beads.

    • The captured proteins are identified by mass spectrometry. This technique led to the identification of PPT1 as the molecular target of chloroquine derivatives.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

DC661_Mechanism_of_Action This compound This compound PPT1 PPT1 Inhibition This compound->PPT1 Lys_Deacid Lysosomal Deacidification PPT1->Lys_Deacid Autophagy_Inhibit Autophagy Inhibition Lys_Deacid->Autophagy_Inhibit LMP Lysosomal Membrane Permeabilization (LMP) Lys_Deacid->LMP Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release LLP Lysosomal Lipid Peroxidation (LLP) LMP->LLP Apoptosis Apoptosis Cathepsin_Release->Apoptosis ICD Immunogenic Cell Death LLP->ICD

Caption: Mechanism of action of this compound leading to cell death.

Autophagic_Flux_Assay cluster_control Normal Autophagic Flux cluster_this compound Autophagic Flux with this compound Autophagosome_C Autophagosome (mCherry-eGFP-LC3B) Yellow Puncta Autolysosome_C Autolysosome (mCherry-LC3B) Red Puncta Autophagosome_C->Autolysosome_C Fusion with Lysosome Degradation_C Degradation Autolysosome_C->Degradation_C DC661_node This compound Lysosome_Block Lysosome (Deacidified) Autophagosome_D Accumulated Autophagosomes (mCherry-eGFP-LC3B) Yellow Puncta Autophagosome_D->Lysosome_Block Fusion Blocked/ Degradation Inhibited

Caption: mCherry-eGFP-LC3B reporter assay for autophagic flux.

Conclusion

This compound represents a significant advancement in the development of lysosome-targeting anticancer agents. Its potent and specific inhibition of PPT1 in the acidic lysosomal environment triggers a cascade of events, including profound lysosomal deacidification, inhibition of autophagy, and induction of immunogenic cell death. The detailed mechanisms and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as novel cancer therapeutics. Future investigations should continue to explore the intricate downstream signaling pathways and the potential for synergistic combinations with other anticancer agents to maximize therapeutic efficacy.

References

The Dimeric Quinacrine DC661: A Potent Lysosomal Inhibitor Targeting PPT1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC661 is a novel dimeric quinacrine compound that has emerged as a potent inhibitor of lysosomal function with significant anti-cancer properties. Its discovery was the result of systematic modifications of dimeric chloroquine structures, such as Lys05, aimed at enhancing their antilysosomal and antiautophagy activities.[1] Structurally, this compound is a dimeric form of chloroquine featuring an elongated triamine linker with six carbon atoms between each nitrogen and a methylated central nitrogen, a feature critical for its lysosomal localization.[1] This design has rendered this compound approximately 100-fold more potent than the well-known autophagy inhibitor hydroxychloroquine (HCQ) in preclinical studies.[1] This technical guide provides a comprehensive overview of the discovery, synthesis rationale, mechanism of action, and biological activity of this compound, presenting key data and experimental frameworks for researchers in the field of cancer drug development.

Discovery and Synthesis Rationale

The development of this compound was predicated on the hypothesis that increasing the length of the linker between the two quinacrine rings of existing dimeric compounds would enhance their therapeutic efficacy. This was based on prior work with a series of dimeric quinacrines where modifications to the linker length and central nitrogen substitution were systematically evaluated. The predecessor, DQ661, with a similar linker structure connecting two acridine heterocycles, was identified as a highly potent antilysosomal agent.[1] This led to the synthesis of this compound, a dimeric chloroquine, with the expectation of achieving superior lysosomal inhibition and anti-cancer effects compared to monomeric chloroquine derivatives like HCQ and earlier dimeric versions like Lys05.[1]

While a detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the logical synthetic approach would involve the coupling of two quinacrine moieties via a specifically designed triamine linker.

Synthesis_Rationale cluster_reactants Starting Materials Quinacrine_moiety_1 Quinacrine Moiety 1 Coupling_Reaction Coupling Reaction Quinacrine_moiety_1->Coupling_Reaction Quinacrine_moiety_2 Quinacrine Moiety 2 Quinacrine_moiety_2->Coupling_Reaction Triamine_linker Triamine Linker (6 carbons between each N, methylated central N) Triamine_linker->Coupling_Reaction This compound This compound Coupling_Reaction->this compound

Figure 1: Logical workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] PPT1 is a crucial enzyme responsible for the depalmitoylation of various proteins, a post-translational modification that affects their localization and function. The inhibition of PPT1 by this compound leads to a cascade of downstream effects within the cancer cell:

  • Lysosomal Deacidification: this compound treatment results in a significant increase in the pH of lysosomes, thereby impairing their normal function.[1]

  • Inhibition of Autophagic Flux: By disrupting lysosomal function, this compound potently inhibits autophagy, the cellular process of degrading and recycling damaged organelles and proteins. This is evidenced by the accumulation of the autophagic vesicle marker LC3B-II in treated cells.[1]

  • Induction of Apoptosis: The disruption of lysosomal homeostasis and inhibition of autophagy ultimately triggers programmed cell death, or apoptosis, in cancer cells.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Mechanism_of_Action This compound This compound PPT1 PPT1 (Palmitoyl-protein thioesterase 1) This compound->PPT1 Inhibits Lysosome Lysosome PPT1->Lysosome Maintains function of Lysosomal_Deacidification Lysosomal Deacidification PPT1->Lysosomal_Deacidification Inhibition leads to Autophagy Autophagy Inhibition (LC3B-II Accumulation) Lysosome->Autophagy Mediates Apoptosis Apoptosis Autophagy->Apoptosis Suppression leads to Lysosomal_Deacidification->Autophagy Impairs

Figure 2: Signaling pathway of this compound's anti-cancer activity.

Quantitative Data

The enhanced potency of this compound compared to other chloroquine derivatives has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Compound Cell Line Assay IC50 Reference
This compoundHep 3BCCK-80.6 µM[2]
This compoundHep 1-6CCK-80.5 µM[2]
This compoundMultiple Cancer Cell LinesMTT~100-fold lower than HCQ[1]

Table 1: In Vitro Cytotoxicity of this compound

Parameter Value Animal Model Tumor Type Reference
Dosage3 mg/kgNude miceHT29 colorectal xenograft[1]
AdministrationIntraperitoneal (i.p.)Nude miceHT29 colorectal xenograft[1]
EffectSignificant reduction in tumor volumeNude miceHT29 colorectal xenograft[1]

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted with this compound are not fully available in the public domain, this section provides an overview of the general methodologies employed in its preclinical evaluation.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with this compound (various concentrations) start->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read analyze Calculate IC50 values read->analyze

Figure 3: General experimental workflow for an MTT assay.
Assessment of Autophagy (Immunoblotting for LC3B)

Immunoblotting is used to detect the conversion of the soluble form of LC3B (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy induction or blockade of autophagic flux.

Protocol Outline:

  • Cell Lysis: Cancer cells are treated with this compound for a specified time, followed by lysis to extract total proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for LC3B, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to LC3-I and LC3-II are visualized. An increase in the LC3-II band in this compound-treated cells indicates an inhibition of autophagic flux.

PPT1 Enzyme Activity Assay

To confirm the direct inhibition of PPT1 by this compound, an in vitro enzyme activity assay is performed.

Protocol Outline:

  • Recombinant Enzyme: Purified, recombinant PPT1 enzyme is used.

  • Substrate: A specific substrate for PPT1 that releases a detectable signal (e.g., fluorescent or colorimetric) upon cleavage is used.

  • Inhibition Assay: The enzyme, substrate, and varying concentrations of this compound are incubated together.

  • Signal Detection: The amount of product generated is measured over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the inhibitory effect of this compound is determined, allowing for the calculation of an IC50 value for enzyme inhibition.

Conclusion

This compound represents a significant advancement in the development of lysosomotropic agents for cancer therapy. Its rational design has led to a compound with markedly superior potency compared to its predecessors. The identification of PPT1 as its direct molecular target provides a clear mechanism of action and a strong rationale for its further development. The preclinical data strongly support the potential of this compound as a novel anti-cancer agent. Further investigation, including detailed pharmacokinetic and toxicological studies, is warranted to translate these promising findings into clinical applications.

References

The Role of DC661 in Triggering Cancer Cell Apoptosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC661, a potent dimeric chloroquine derivative, has emerged as a significant agent in cancer research, primarily through its function as a lysosomal inhibitor targeting palmitoyl-protein thioesterase 1 (PPT1).[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its ability to induce apoptosis in cancer cells. Through the detailed examination of its effects on cellular pathways and presentation of quantitative data from key experimental findings, this document aims to provide a comprehensive resource for researchers in oncology and drug development.

Introduction

The lysosome, traditionally viewed as a cellular recycling center, is increasingly recognized for its role in cancer cell survival and resistance to therapy. Lysosomotropic agents, which accumulate in lysosomes and disrupt their function, represent a promising class of anti-cancer compounds. This compound is a novel lysosomal inhibitor that has demonstrated significantly greater potency in deacidifying lysosomes and inhibiting autophagy compared to hydroxychloroquine (HCQ).[1][3] Its primary molecular target has been identified as palmitoyl-protein thioesterase 1 (PPT1), an enzyme overexpressed in various cancers and associated with poor patient outcomes.[1][2] By inhibiting PPT1, this compound initiates a cascade of events culminating in programmed cell death, or apoptosis, a critical process for eliminating malignant cells.

Mechanism of Action: Induction of Apoptosis

This compound triggers cancer cell apoptosis primarily through the mitochondria-mediated intrinsic pathway, which is initiated by lysosomal membrane permeabilization (LMP).[4] This process can be delineated into a series of sequential molecular events.

Key Steps in this compound-Induced Apoptosis:

  • PPT1 Inhibition and Lysosomal Deacidification: this compound selectively inhibits PPT1, leading to lysosomal dysfunction. A key consequence of this is the deacidification of the lysosomal lumen.[1][4]

  • Lysosomal Membrane Permeabilization (LMP): The inhibition of PPT1 and subsequent lysosomal deacidification lead to the permeabilization of the lysosomal membrane.[4][5]

  • Cathepsin Leakage: LMP results in the release of lysosomal proteases, such as cathepsins, from the lysosome into the cytoplasm.[4]

  • Activation of Pro-Apoptotic Proteins: Cytosolic cathepsins activate pro-apoptotic proteins of the Bcl-2 family, specifically Bax.[4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[4] This results in the depolarization of the mitochondrial membrane potential.[4]

  • Cytochrome c Release: MOMP facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase, caspase-3.[4]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Quantitative Data on this compound's Efficacy

The anti-cancer and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueTime PointReference
Hep 3BHepatocellular CarcinomaCCK-80.6 µMNot Specified[4]
Hep 1-6Hepatocellular CarcinomaCCK-80.5 µMNot Specified[4]
MultipleColon, Pancreas, MelanomaMTT~100-fold lower than HCQ72 hours[1][3][6]

Table 2: Induction of Apoptosis by this compound

Cell LineCancer TypeTreatmentApoptosis InductionAssayReference
Hep 3B & Hep 1-6Hepatocellular CarcinomaThis compound (1 µM, 24h)Synergistic increase with sorafenibAnnexin-V[4]
BRAF-mutant MelanomaMelanomaThis compoundSignificantly more than Lys05, HCQ, or BRAF/MEK inhibitorsNot Specified[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (CCK-8/MTT)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound (and/or other compounds like sorafenib) for a specified duration (e.g., 72 hours).

  • Reagent Addition: After the incubation period, CCK-8 or MTT reagent is added to each well.

  • Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin-V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at a specified concentration and for a defined time period (e.g., 1 µM for 24 hours).[4]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin-V binding buffer and stained with fluorescently labeled Annexin-V and propidium iodide (PI) according to the manufacturer's protocol. Annexin-V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[7]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Western Blotting
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., LC3, mTOR, Caspase-3).[4] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the signaling cascade of this compound-induced apoptosis and a typical experimental workflow for its investigation.

DC661_Apoptosis_Pathway This compound This compound PPT1 PPT1 This compound->PPT1 inhibits Lysosome Lysosome PPT1->Lysosome regulates LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP leads to Cathepsins Cathepsins LMP->Cathepsins releases Bax Bax Activation Cathepsins->Bax Mitochondrion Mitochondrion Bax->Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrion->MOMP undergoes CytochromeC Cytochrome c Release MOMP->CytochromeC results in Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with this compound Start->Treatment Harvest Cell Harvesting Treatment->Harvest Viability Cell Viability Assay (CCK-8 / MTT) Harvest->Viability ApoptosisAssay Apoptosis Assay (Annexin-V / PI) Harvest->ApoptosisAssay WesternBlot Western Blotting (Protein Expression) Harvest->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through a lysosome-centric mechanism. Its ability to target PPT1 and trigger the mitochondrial apoptosis pathway underscores the potential of lysosomal inhibition as a strategy in oncology. Further research should focus on elucidating the full spectrum of its molecular targets, its efficacy in a broader range of cancer types, and its potential for combination therapies to overcome drug resistance. The synergistic effect observed with sorafenib in hepatocellular carcinoma suggests that this compound could be a valuable component of multi-drug regimens.[4] In vivo studies and eventual clinical trials will be crucial in determining the therapeutic window and clinical utility of this compound in the treatment of cancer.

References

An In-depth Technical Guide to the Dimeric Chloroquine Analogue DC661

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC661 is a novel dimeric chloroquine analogue that has demonstrated significant potential as a potent anti-cancer agent. Its unique structure, featuring two chloroquine moieties linked by a specific polyamine chain, underpins its enhanced lysosomotropic properties and its ability to overcome resistance mechanisms that limit the efficacy of monomeric chloroquine. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to this compound. Detailed protocols for its synthesis and for critical biological assays are provided to facilitate further research and development.

Core Structure and Chemical Properties

This compound is a synthetic bis-aminoquinoline compound. The systematic name for this compound is N6-(7-chloro-4-quinolinyl)-N1-[6-[(7-chloro-4-quinolinyl)amino]hexyl]-N1-methyl-1,6-hexanediamine .[1] Its structure consists of two 7-chloro-4-aminoquinoline cores connected by a methylated triamine linker.

The nomenclature of dimeric chloroquines like this compound is often described using a three-digit identifier (m, n, R), where 'm' and 'n' represent the number of carbon atoms on either side of the central nitrogen in the linker, and 'R' indicates the methylation status of this central nitrogen (1 for methylated, 0 for unmethylated).[1] Thus, this compound signifies a structure with six carbons on each side of a methylated central nitrogen.

PropertyValueReference
CAS Number 1872387-43-3[1]
Molecular Formula C31H39Cl2N5[1]
Formula Weight 552.6 g/mol [1]
Formal Name N6-(7-chloro-4-quinolinyl)-N1-[6-[(7-chloro-4-quinolinyl)amino]hexyl]-N1-methyl-1,6-hexanediamine[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a probable synthetic route can be inferred from standard organic chemistry principles and methods for synthesizing similar bis-alkyldiamine compounds. The synthesis would likely involve a convergent approach, starting with the preparation of the linker and its subsequent reaction with the chloroquine core.

Proposed Synthetic Pathway:

A plausible synthetic strategy involves the N-alkylation of a protected or partially alkylated diamine with 4,7-dichloroquinoline.

  • Step 1: Synthesis of the Linker. The synthesis would likely begin with a commercially available precursor such as 1,6-hexanediamine. This would undergo a series of reactions to introduce the central methyl group and prepare it for linkage to the two chloroquine molecules.

  • Step 2: Coupling Reaction. The synthesized linker would then be reacted with two equivalents of 4,7-dichloroquinoline in the presence of a suitable base and solvent to facilitate the nucleophilic aromatic substitution reaction at the 4-position of the quinoline ring.

  • Step 3: Purification. The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization to yield the desired compound with high purity.

Mechanism of Action

This compound exerts its potent anti-cancer effects through a multi-faceted mechanism of action centered on the disruption of lysosomal function.

3.1. Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1)

The primary molecular target of this compound has been identified as Palmitoyl-Protein Thioesterase 1 (PPT1).[2] PPT1 is a lysosomal enzyme responsible for the depalmitoylation of proteins, a crucial step in their degradation. By inhibiting PPT1, this compound disrupts normal lysosomal function.

dot

PPT1_Inhibition_Pathway cluster_Cell Cancer Cell This compound This compound Lysosome Lysosome This compound->Lysosome Accumulates in PPT1 PPT1 This compound->PPT1 Inhibits Palmitoylated_Proteins Palmitoylated Proteins PPT1->Palmitoylated_Proteins Depalmitoylates Autophagy_Inhibition Autophagy Inhibition PPT1->Autophagy_Inhibition Leads to Protein_Degradation Protein Degradation Palmitoylated_Proteins->Protein_Degradation Required for Cell_Death Cell Death Protein_Degradation->Cell_Death Disruption leads to Autophagy_Inhibition->Cell_Death Induces Autophagy_Flux_Workflow cluster_Workflow Autophagy Flux Assay Workflow cluster_Analysis Image Analysis start Start: Cancer cells expressing mCherry-eGFP-LC3B treatment Treat with this compound (e.g., 0-100 µM, 1 hour) start->treatment imaging Fluorescence Microscopy Imaging treatment->imaging yellow_puncta Count Yellow Puncta (Autophagosomes) imaging->yellow_puncta red_puncta Count Red Puncta (Autolysosomes) imaging->red_puncta interpretation Interpret Results yellow_puncta->interpretation Increase indicates autophagy induction red_puncta->interpretation Decrease indicates autophagy inhibition

References

Preliminary Studies on the Cytotoxicity of DC661: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of DC661, a potent anti-cancer agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound is a novel dimeric chloroquine derivative that has demonstrated significant cytotoxic effects across a range of cancer cell lines. It functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[1][2] This inhibition leads to lysosomal dysfunction, blockade of autophagy, and subsequent induction of cancer cell death.[1][3] Compared to its monomeric counterpart, hydroxychloroquine (HCQ), this compound exhibits substantially greater potency in deacidifying lysosomes and inhibiting autophagic flux.[1][3]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these preliminary studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayKey FindingsReference
A375PMelanomaMTT AssayAll cells die at concentrations above 10 µmol/L.[3][3]
MultipleColon, PancreasMTT AssayIC50 is 100-fold lower than that of Hydroxychloroquine (HCQ).[1][3][1][3]
Hep 3BHepatocellular CarcinomaCCK-8 AssayIC50 of 0.6 µM.[4]
Hep 1-6Hepatocellular CarcinomaCCK-8 AssayIC50 of 0.5 µM.[4]

Table 2: Effects of this compound on Autophagy and Apoptosis Markers

Cell LineConcentration(s)DurationEffectReference
Melanoma Cells0.1 - 10 µmol/LNot SpecifiedPronounced accumulation of autophagic vesicle marker LC3B-II.[3][3]
A375P0.1, 0.3, 1, 3, 10 µM6 hoursDose-dependent accumulation of LC3B-II.[3][3]
Hep 3B, Hep 1-63 µM6 hoursIncreased Bax/Bcl-2 ratio, indicating promotion of apoptosis.[4][4]

Mechanism of Action: Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of PPT1, leading to a cascade of events culminating in apoptotic cell death. The key signaling pathways are detailed below.

Inhibition of PPT1 and Lysosomal Dysfunction

This compound directly targets and inhibits the lysosomal enzyme PPT1.[1] This inhibition disrupts lysosomal homeostasis, leading to lysosomal deacidification and lysosomal membrane permeabilization (LMP).[3][4]

This compound This compound PPT1 PPT1 Inhibition This compound->PPT1 Lysosome Lysosomal Dysfunction PPT1->Lysosome Deacidification Lysosomal Deacidification Lysosome->Deacidification LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP LMP Lysosomal Membrane Permeabilization (LMP) Cathepsin Cathepsin Leakage LMP->Cathepsin Bax Increased Bax/Bcl-2 Ratio Cathepsin->Bax Mito_Potential Decreased Mitochondrial Membrane Potential Bax->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Add MTT/CCK-8 & Incubate Treat->Incubate Read Measure Absorbance Incubate->Read Analyze Calculate IC50 Read->Analyze Start Treat Cells with this compound Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V & Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

The Novelty of DC661 in Lysosomal Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC661, a novel dimeric chloroquine derivative, has emerged as a potent anti-cancer agent due to its profound effects on lysosomal function.[1] Unlike its monomeric predecessors such as hydroxychloroquine (HCQ), this compound exhibits significantly enhanced capabilities in deacidifying lysosomes and inhibiting autophagy, a critical cellular recycling process that cancer cells often exploit for survival.[1] This guide delves into the core mechanisms of this compound, presenting its novelty in the context of lysosomal inhibition, supported by quantitative data, detailed experimental protocols, and visual workflows. The primary molecular target of this compound and other chloroquine derivatives has been identified as palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme whose elevated expression in tumors correlates with poor patient survival.[1]

Core Mechanism of Action

The novelty of this compound lies in its multi-faceted approach to disrupting lysosomal homeostasis, leading to cancer cell death. Its mechanism can be summarized in the following key points:

  • Potent PPT1 Inhibition: this compound is a potent inhibitor of PPT1.[2] Unlike other inhibitors, it maintains its activity in the acidic environment of the lysosome.[1]

  • Lysosomal Deacidification: By inhibiting PPT1, this compound leads to a significant increase in lysosomal pH (deacidification). This impairs the function of acid-dependent hydrolytic enzymes within the lysosome.[1][3]

  • Inhibition of Autophagy: DC6_61 effectively blocks the autophagic flux at a late stage.[3] While it promotes the initial formation of autophagosomes by inhibiting mTOR, it prevents their degradation by lysosomes, leading to an accumulation of autophagic vesicles and cellular stress.[1][3]

  • Lysosomal Membrane Permeabilization (LMP): A key feature of this compound's action is its ability to induce LMP.[1][3] This leads to the leakage of lysosomal contents, including cathepsins, into the cytoplasm.[3]

  • Induction of Cell Death Pathways: The cascade of events initiated by this compound culminates in the activation of multiple cell death pathways, including apoptosis, necroptosis, ferroptosis, and pyroptosis.[4][5] A significant pathway is the mitochondria-mediated apoptosis, triggered by the release of cathepsins.[3]

  • Lysosomal Lipid Peroxidation: Recent studies have revealed that this compound promotes lysosomal lipid peroxidation, a process that contributes to LMP and induces a form of immunogenic cell death, making cancer cells more susceptible to T-cell mediated clearance.[4][5][6]

Quantitative Data

The superior potency of this compound compared to other lysosomal inhibitors is evident in its quantitative measures of activity.

CompoundIC50 (72-hour MTT assay)Effect on Autophagic FluxLysosomal DeacidificationLysosomal Membrane Permeabilization
This compound ~100-fold lower than HCQMore potent inhibition than HCQ and Lys05Significantly greater than HCQ and Lys05Significantly higher percentage of cells affected than HCQ and Lys05
Hydroxychloroquine (HCQ) BaselineModest inhibitionModestLower
Lys05 IntermediateIntermediateIntermediateIntermediate

Table 1: Comparative efficacy of this compound. Data compiled from multiple cancer cell lines.[1][7]

Experimental Protocols

This section provides a general methodology for key experiments used to characterize the effects of this compound.

Autophagic Flux Analysis using mCherry-eGFP-LC3B Reporter
  • Objective: To visualize and quantify the effect of this compound on autophagic flux.

  • Methodology:

    • Transfect cancer cells with a plasmid encoding the mCherry-eGFP-LC3B reporter protein.

    • Treat the transfected cells with varying concentrations of this compound, HCQ, or Lys05 for a specified duration (e.g., 24 hours).

    • Visualize the cells using fluorescence microscopy.

      • Autophagosomes: Appear as yellow puncta (co-localization of mCherry and eGFP).

      • Autolysosomes: Appear as red puncta (eGFP fluorescence is quenched in the acidic lysosomal environment).

    • Quantify the number of yellow and red puncta per cell to determine the extent of autophagic flux inhibition. An accumulation of yellow puncta indicates a blockage in the fusion of autophagosomes with lysosomes or a failure of lysosomal degradation.

Lysosomal Deacidification Assay using Acridine Orange (AO)
  • Objective: To measure changes in lysosomal pH upon treatment with this compound.

  • Methodology:

    • Culture cancer cells in appropriate media.

    • Treat cells with this compound or control compounds for the desired time.

    • Incubate the cells with Acridine Orange (AO), a fluorescent dye that accumulates in acidic compartments and emits red fluorescence. In the cytoplasm and nucleus, it emits green fluorescence.

    • Observe the cells under a fluorescence microscope.

    • A reduction in red fluorescence intensity in treated cells compared to control cells indicates lysosomal deacidification.[3]

Lysosomal Membrane Permeabilization (LMP) Assay
  • Objective: To assess the integrity of the lysosomal membrane after this compound treatment.

  • Methodology:

    • Treat cancer cells with this compound.

    • Load the cells with a fluorescent dye that is normally sequestered within the lysosome (e.g., Acridine Orange or LysoTracker).

    • Monitor the cells for a change in the fluorescence pattern from punctate (intact lysosomes) to diffuse cytoplasmic fluorescence, which indicates leakage of the dye from the lysosomes into the cytoplasm.

    • Alternatively, monitor for the release of lysosomal enzymes like cathepsins into the cytoplasm via immunofluorescence or western blotting of cytoplasmic fractions.[3]

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed.

DC661_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound PPT1 PPT1 This compound->PPT1 inhibits Lysosome Lysosome This compound->Lysosome deacidifies Autophagosome Autophagosome This compound->Autophagosome promotes formation mTOR mTOR This compound->mTOR inhibits LMP Lysosomal Membrane Permeabilization (LMP) This compound->LMP PPT1->Lysosome maintains acidity Autophagosome->Lysosome fusion blocked Mitochondria Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 releases Cytochrome c Apoptosis Apoptosis Caspase3->Apoptosis activates mTOR->Autophagosome inhibits formation Cathepsins Cathepsins Cathepsins->Mitochondria activates Bax LMP->Cathepsins release Autophagic_Flux_Workflow start Cancer cells expressing mCherry-eGFP-LC3B treat Treat with this compound (or controls) start->treat incubate Incubate (e.g., 24h) treat->incubate microscopy Fluorescence Microscopy incubate->microscopy quantify Quantify yellow (autophagosomes) and red (autolysosomes) puncta microscopy->quantify result Inhibition of autophagic flux (increased yellow:red ratio) quantify->result LMP_Induction_Pathway This compound This compound PPT1_inhibition PPT1 Inhibition This compound->PPT1_inhibition LLP Lysosomal Lipid Peroxidation PPT1_inhibition->LLP LMP Lysosomal Membrane Permeabilization (LMP) LLP->LMP ICD Immunogenic Cell Death LMP->ICD T_cell T-cell Mediated Tumor Clearance ICD->T_cell

References

Methodological & Application

Application Notes and Protocols for DC661 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DC661 is a potent dimeric chloroquine derivative that functions as a lysosomal inhibitor, demonstrating significantly greater efficacy in inhibiting autophagy and inducing cell death in cancer cells compared to earlier compounds like hydroxychloroquine (HCQ).[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, enabling researchers to investigate its mechanism of action and therapeutic potential.

Mechanism of Action: this compound exerts its cytotoxic effects through a multi-faceted mechanism centered on the lysosome. It deacidifies the lysosomal lumen and directly targets and inhibits the enzyme palmitoyl-protein thioesterase 1 (PPT1).[2][3][4] This inhibition leads to a cascade of events including:

  • Inhibition of Autophagy: this compound potently blocks the autophagic flux, leading to the accumulation of autophagic vesicles, as evidenced by increased levels of the marker LC3B-II.[1][2]

  • Lysosomal Membrane Permeabilization (LMP): The disruption of lysosomal function results in the permeabilization of the lysosomal membrane.[2][5][6]

  • Lysosomal Lipid Peroxidation: this compound induces the accumulation of reactive oxygen species within the lysosome, leading to lipid peroxidation and further membrane damage.[5][6]

  • Induction of Programmed Cell Death: The compromised lysosomal integrity triggers multiple programmed cell death pathways, including apoptosis (mediated by caspases-3, -7, and -9), necroptosis, ferroptosis, and pyroptosis.[5][6][7]

  • Immunogenic Cell Death (ICD): Treatment with this compound can lead to the surface exposure of calreticulin (CALR), a marker of ICD, which can enhance T cell-mediated cytotoxicity.[6]

  • Modulation of mTORC1 Signaling: this compound has been shown to affect components of the mTORC1 pathway, a key regulator of cell growth and metabolism.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro activity of this compound across various cancer cell lines.

Table 1: In Vitro Potency of this compound

ParameterCell LinesValueReference
IC50 (72-hour MTT assay)Multiple cancer cell lines (including colon and pancreas)~100-fold lower than Hydroxychloroquine (HCQ)[1][2]
Effective Concentration for Autophagy InhibitionMelanoma cells0.1 - 10 µM[1][2]
Concentration for Complete Cell DeathVarious cancer cell lines> 10 µM[1][2][8]
IC50 (CCK-8 assay)Hep 3B and Hep 1-6 (Hepatocellular Carcinoma)0.6 µM and 0.5 µM, respectively[9]

Table 2: Experimental Conditions for this compound Treatment

Cell LineTreatment Concentration(s)Incubation TimeAssayReference
A375P (Melanoma)0.1, 0.3, 1, 3, 10 µM6 hoursImmunoblotting (LC3B-II)[1]
A375P (Melanoma)3 µM24 hoursProteomics, Immunoblotting (Caspases)[7]
Hep 3B, Hep 1-6 (Hepatocellular Carcinoma)Dose-dependent48 hoursCCK-8 Assay (for IC50)[9]
Hep 3B, Hep 1-6 (Hepatocellular Carcinoma)10 µM (with Sorafenib)24 hoursAutophagy Flux Assay (mCherry-GFP-LC3)[9]

Signaling Pathways and Experimental Workflows

DC661_Signaling_Pathway This compound This compound PPT1 PPT1 Inhibition This compound->PPT1 Lysosome Lysosome Deacidification This compound->Lysosome Autophagy Autophagy Inhibition (LC3B-II Accumulation) PPT1->Autophagy LMP Lysosomal Membrane Permeabilization (LMP) PPT1->LMP mTORC1 mTORC1 Signaling Modulation PPT1->mTORC1 Lysosome->Autophagy Lysosome->LMP LLP Lysosomal Lipid Peroxidation LMP->LLP Apoptosis Apoptosis (Caspase-3, -7, -9 activation) LMP->Apoptosis ICD Immunogenic Cell Death (CALR exposure) LMP->ICD

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Seed cells and allow to adhere overnight DC661_Treatment 2. Treat cells with desired concentrations of this compound Cell_Culture->DC661_Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) DC661_Treatment->Viability Western Western Blotting (LC3B, Caspases) DC661_Treatment->Western Microscopy Fluorescence Microscopy (Autophagy flux, LMP) DC661_Treatment->Microscopy

Figure 2: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 20 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Protocol 2: Analysis of Autophagy by Western Blotting for LC3B

This protocol is to assess the effect of this compound on autophagy by detecting the conversion of LC3B-I to LC3B-II.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 6 or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio indicates an accumulation of autophagosomes and inhibition of autophagic flux.

Protocol 3: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining

This protocol uses the lysosomotropic dye Acridine Orange (AO) to visualize lysosomal integrity. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. Upon LMP, the red fluorescence diminishes.

Materials:

  • This compound

  • Complete cell culture medium

  • Acridine Orange (AO) stock solution (1 mg/mL in water)

  • Fluorescence microscope

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight. Treat the cells with this compound at the desired concentration and for the desired time.

  • Acridine Orange Staining:

    • Prepare a working solution of AO at 1-5 µg/mL in complete medium.

    • Remove the medium from the cells and wash once with PBS.

    • Add the AO working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh complete medium or PBS for imaging.

    • Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (excitation ~488 nm, emission ~520 nm) and red (excitation ~546 nm, emission ~650 nm) fluorescence.

  • Data Analysis: Observe the changes in red fluorescence in the lysosomes of treated cells compared to control cells. A decrease in red fluorescence and a potential increase in diffuse green fluorescence in the cytoplasm indicate LMP.

References

Measuring Autophagy Inhibition by DC661: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the inhibition of autophagy by DC661, a potent dimeric chloroquine derivative. This compound acts as a late-stage autophagy inhibitor by deacidifying lysosomes and inhibiting the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1)[1][2][3]. This leads to a blockage of autophagic flux and the accumulation of autophagosomes. The following protocols outline key in vitro experiments to quantify the effects of this compound on autophagy in cancer cell lines.

Mechanism of Action of this compound

This compound is a lysosomotropic agent that accumulates in lysosomes, leading to their deacidification[1][4]. This increase in lysosomal pH inhibits the activity of acid-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo. Additionally, this compound has been identified as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a key lysosomal enzyme[2][3]. The inhibition of PPT1 and lysosomal deacidification collectively block the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents, resulting in the accumulation of autophagic vesicles[1][2].

cluster_0 Autophagy Pathway cluster_1 This compound Inhibition Autophagosome formation Autophagosome formation Autophagosome Autophagosome Autophagosome formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation This compound This compound PPT1 PPT1 This compound->PPT1 Inhibits Lysosomal Deacidification Lysosomal Deacidification This compound->Lysosomal Deacidification Induces PPT1->Autolysosome Blocks Fusion & Degradation Lysosomal Deacidification->Autolysosome Blocks Fusion & Degradation

Figure 1: Mechanism of this compound-mediated autophagy inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on autophagy and cell viability.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineAssayConcentration RangeKey FindingsReference
A375P MelanomaWestern Blot (LC3B-II)0.1 - 10 µMStriking accumulation of LC3B-II at lower concentrations compared to HCQ or Lys05.[2][4]
Melanoma CellsmCherry-eGFP-LC3B Reporter AssayNot specifiedSignificantly more potent inhibition of autophagic flux compared to HCQ or Lys05.[2][4]
Multiple Cancer Cell Lines (Colon, Pancreas)MTT Assay (72 hours)Not specifiedIC50 is 100-fold lower than that of HCQ.[4]
HT29 Colorectal Xenograft (In Vivo)Tumor Volume3 mg/kg, i.p.Significant reduction in tumor volume and suppression of tumor growth rate.[4]
Hep 3B and Hep 1-6 Hepatocellular CarcinomaWestern Blot (LC3-II, p62)3 µMIncreased levels of LC3-II and p62.[5]

Experimental Protocols

Western Blotting for Autophagy Markers (LC3B-II and p62)

This protocol is designed to detect the accumulation of the autophagosome-associated protein LC3B-II and the autophagy substrate p62 (SQSTM1) following this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., A375P melanoma, Hep 3B)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Hydroxychloroquine (HCQ) or Chloroquine (CQ) as a positive control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient gels)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, Mouse anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 6 or 24 hours). Include vehicle control (DMSO) and a positive control (e.g., 50 µM CQ or HCQ).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for LC3B-II, p62, and the loading control using image analysis software (e.g., ImageJ). Normalize the levels of LC3B-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection & Analysis Detection & Analysis Antibody Incubation->Detection & Analysis

Figure 2: Western blotting workflow for autophagy markers.

Fluorescence Microscopy for Autophagic Flux (mCherry-EGFP-LC3B Assay)

This assay utilizes a tandem fluorescently tagged LC3B (mCherry-EGFP-LC3B) to monitor autophagic flux. In non-acidic autophagosomes, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. Inhibition of lysosomal acidification by this compound will lead to the accumulation of yellow puncta (autophagosomes).

Materials:

  • Cells stably expressing the mCherry-EGFP-LC3B reporter construct.

  • Glass-bottom dishes or chamber slides.

  • This compound.

  • Positive control for autophagy induction (e.g., starvation medium - EBSS) and inhibition (e.g., Bafilomycin A1).

  • Live-cell imaging medium.

  • Fluorescence microscope with appropriate filter sets for EGFP and mCherry.

Procedure:

  • Cell Seeding: Seed mCherry-EGFP-LC3B expressing cells on glass-bottom dishes.

  • Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include appropriate controls.

  • Live-Cell Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Acquire images using a fluorescence microscope. Capture images in both the EGFP (green) and mCherry (red) channels.

  • Image Analysis:

    • Quantify the number of green (EGFP), red (mCherry), and yellow (merged) puncta per cell.

    • An increase in the number of yellow puncta in this compound-treated cells compared to the control indicates a blockage in autophagic flux.

cluster_0 Normal Autophagic Flux cluster_1 This compound Treatment Autophagosome (Yellow Puncta) Autophagosome (Yellow Puncta) Autolysosome (Red Puncta) Autolysosome (Red Puncta) Autophagosome (Yellow Puncta)->Autolysosome (Red Puncta) Lysosomal Fusion (EGFP Quenched) Accumulated Autophagosomes (Yellow Puncta) Accumulated Autophagosomes (Yellow Puncta) This compound This compound This compound->Accumulated Autophagosomes (Yellow Puncta) Blocks Fusion

Figure 3: Principle of the mCherry-EGFP-LC3B assay.

Lysosomal Deacidification Assay

This protocol assesses the ability of this compound to deacidify lysosomes using a pH-sensitive fluorescent probe like LysoTracker Green or LysoSensor Green.

Materials:

  • Cancer cell line of interest.

  • Glass-bottom dishes or 96-well black-walled plates.

  • This compound.

  • LysoTracker Green DND-26 or LysoSensor Green DND-189.

  • Live-cell imaging medium.

  • Fluorescence microscope or plate reader.

Procedure:

  • Cell Seeding: Seed cells in appropriate imaging plates.

  • Treatment: Treat cells with this compound for the desired duration.

  • Probe Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells with LysoTracker Green (e.g., 50-75 nM) or LysoSensor Green (e.g., 1 µM) in pre-warmed medium for 5-30 minutes at 37°C.

  • Imaging/Measurement:

    • Wash the cells with PBS.

    • Add live-cell imaging medium.

    • Immediately acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

  • Analysis: A decrease in the fluorescence intensity of LysoTracker Green or a change in the fluorescence ratio of LysoSensor probes in this compound-treated cells compared to controls indicates lysosomal deacidification.

Conclusion

The protocols described in this document provide a robust framework for researchers to measure and quantify the inhibitory effects of this compound on autophagy. By employing a combination of Western blotting, fluorescence microscopy, and lysosomal function assays, a comprehensive understanding of this compound's mechanism of action can be achieved. These methods are crucial for the preclinical evaluation of this compound and other potential autophagy inhibitors in the context of cancer drug development.

References

Application of DC661 in Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme implicated in the progression of various cancers, including hepatocellular carcinoma (HCC). Research has demonstrated that elevated PPT1 expression in HCC correlates with a poor prognosis. This compound exerts its anti-tumor effects by inducing lysosomal membrane permeability, which leads to the inhibition of autophagy and induction of apoptosis in cancer cells. Notably, this compound has been shown to enhance the sensitivity of HCC cells to the multi-kinase inhibitor sorafenib, suggesting a promising combination therapy strategy. This document provides detailed application notes and protocols for the use of this compound in HCC research, based on findings from preclinical studies.

Mechanism of Action

This compound targets PPT1, a lysosomal enzyme. Inhibition of PPT1 by this compound disrupts the normal function of lysosomes, leading to a cascade of events that culminate in cancer cell death. The key mechanisms include:

  • Induction of Lysosomal Membrane Permeability (LMP): this compound impairs the integrity of the lysosomal membrane. This is thought to occur through the disruption of the heat shock protein-70.1 (HSP70.1)/bis(monoacylglycero)phosphate (BMP)/acidic sphingomyelinase (ASM) pathway, which is crucial for maintaining lysosomal membrane stability.[1]

  • Inhibition of Autophagy: By causing lysosomal deacidification and dysfunction, this compound effectively blocks the autophagic process, which cancer cells often utilize to survive under stress.[1]

  • Induction of Mitochondrial Apoptosis: The leakage of lysosomal contents, such as cathepsins, into the cytoplasm due to LMP triggers the intrinsic apoptosis pathway, leading to programmed cell death.[1][2]

  • Enhancement of Anti-Tumor Immunity: this compound has been observed to promote the maturation of dendritic cells, leading to an increased activation of CD8+ T cells, thereby enhancing the anti-tumor immune response.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in HCC cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines

Cell LineIC50 of this compound (µM)IC50 of Sorafenib (µM)IC50 of Sorafenib in Sorafenib-Resistant Cells (µM)
Hep 3B0.6Not specified8.13
Hep 1-60.5Not specified8.71

Data extracted from a study by Xu et al.[1]

Table 2: In Vivo Efficacy of this compound and Sorafenib Combination in an HCC Xenograft Model

Treatment GroupDrug ConcentrationMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
ControlVehicle~1500~1.2
This compound3 mg/kg/day~750~0.6
Sorafenib30 mg/kg/day~800~0.7
This compound + Sorafenib3 mg/kg/day + 30 mg/kg/day~100~0.1

Data is approximated from graphical representations in a study by Xu et al.[1]

Signaling Pathways and Experimental Workflows

cluster_0 This compound Mechanism of Action This compound This compound PPT1 PPT1 This compound->PPT1 inhibits Anti-tumor Immunity Anti-tumor Immunity This compound->Anti-tumor Immunity enhances HSP70.1 HSP70.1 PPT1->HSP70.1 regulates Lysosomal Membrane Permeability Lysosomal Membrane Permeability PPT1->Lysosomal Membrane Permeability leads to increased BMP BMP HSP70.1->BMP stabilizes ASM ASM BMP->ASM activates ASM->Lysosomal Membrane Permeability prevents Autophagy Inhibition Autophagy Inhibition Lysosomal Membrane Permeability->Autophagy Inhibition Apoptosis Induction Apoptosis Induction Lysosomal Membrane Permeability->Apoptosis Induction Sorafenib Sensitization Sorafenib Sensitization Autophagy Inhibition->Sorafenib Sensitization Apoptosis Induction->Sorafenib Sensitization

Caption: Signaling pathway of this compound in hepatocellular carcinoma.

cluster_1 In Vivo Xenograft Experiment Workflow HCC Cell Injection HCC Cell Injection Tumor Growth Tumor Growth HCC Cell Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Control Control Treatment->Control This compound This compound Treatment->this compound Sorafenib Sorafenib Treatment->Sorafenib This compound + Sorafenib This compound + Sorafenib Treatment->this compound + Sorafenib Tumor Measurement Tumor Measurement Control->Tumor Measurement This compound->Tumor Measurement Sorafenib->Tumor Measurement This compound + Sorafenib->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: Workflow for in vivo evaluation of this compound efficacy.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on HCC cells.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep 3B, Hep 1-6)

  • DMEM medium supplemented with 10% FBS

  • This compound

  • Sorafenib

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCC cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and/or sorafenib in culture medium.

  • Replace the medium in each well with 100 µL of medium containing the desired concentrations of the drugs. Include vehicle-only wells as a control.

  • Incubate the plates for an additional 48 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to autophagy (LC3-II, p62) and other relevant pathways.

Materials:

  • HCC cells treated with this compound and/or sorafenib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use β-actin as a loading control.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Sorafenib-resistant HCC cells (e.g., Hep 1-6-SR)

  • Matrigel

  • This compound (3 mg/kg)

  • Sorafenib (30 mg/kg)

  • Vehicle control (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 Hep 1-6-SR cells mixed with Matrigel into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomly assign the mice to four treatment groups: Vehicle control, this compound, Sorafenib, and this compound + Sorafenib.

  • Administer the treatments daily via intraperitoneal injection.

  • Measure the tumor volume with calipers every 3 days using the formula: Volume = (length × width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors.

  • Weigh the tumors and perform further analysis such as immunohistochemistry or western blotting.

Immunofluorescence Staining

This protocol is for visualizing the subcellular localization of proteins of interest, such as HSP70.1.

Materials:

  • HCC cells grown on coverslips

  • 4% paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-HSP70.1)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat HCC cells grown on coverslips with this compound.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate the cells with the primary antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

References

Application Notes: Experimental Design for DC661 and Immunotherapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC661 is a potent and specific inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme whose expression is elevated in various cancers and correlates with poor survival[1][2]. As a dimeric chloroquine derivative, this compound exhibits powerful anti-lysosomal and autophagy-inhibiting activity, significantly more potent than hydroxychloroquine (HCQ)[1][3][4]. Its mechanism involves deacidifying the lysosome, leading to impaired autophagic flux, lysosomal membrane permeabilization (LMP), and subsequent cancer cell death[4][5].

The induction of specific cell death pathways by this compound presents a compelling rationale for its combination with immunotherapy. By disrupting lysosomal function and inhibiting autophagy, this compound can induce an immunogenic form of cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs). This process can enhance the recruitment and activation of immune cells within the tumor microenvironment (TME), potentially converting immunologically "cold" tumors into "hot" tumors that are more responsive to immune checkpoint inhibitors (ICIs).

These application notes provide a comprehensive framework and detailed protocols for the preclinical evaluation of this compound as a standalone agent and in combination with immunotherapy.

Proposed Mechanism of Action: this compound & Immune Synergy

The diagram below illustrates the hypothesized mechanism by which this compound enhances anti-tumor immunity, creating a synergistic effect with immune checkpoint blockade.

DC661_Mechanism cluster_tumor Tumor Cell cluster_immune Immune Response This compound This compound PPT1 PPT1 Inhibition This compound->PPT1 Lysosome Lysosomal Deacidification PPT1->Lysosome Autophagy Autophagy Blockade Lysosome->Autophagy LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP CellDeath Immunogenic Cell Death (ICD) Autophagy->CellDeath promotes LMP->CellDeath promotes DAMPs DAMPs Release (ATP, HMGB1, etc.) CellDeath->DAMPs DC Dendritic Cell (DC) Maturation & Priming DAMPs->DC recruits & activates Tcell CD8+ T-Cell Activation & Infiltration DC->Tcell primes TumorLysis Enhanced Tumor Cell Lysis Tcell->TumorLysis mediates ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) PD1 PD-1/PD-L1 Inhibition ICI->PD1 PD1->Tcell removes inhibition

Caption: Hypothesized signaling pathway of this compound-induced immunogenic cell death.

Preclinical Experimental Workflow

A structured, multi-phase approach is recommended to robustly evaluate the combination of this compound and immunotherapy. The workflow progresses from initial in vitro characterization to comprehensive in vivo efficacy and mechanistic studies.

Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Studies cluster_2 Phase 3: Mechanistic Analysis (TME) a1 Cytotoxicity Assays (IC50 Determination) a2 Autophagy Flux Analysis (LC3-II, p62) a1->a2 a3 Immune Cell Co-Culture (Cytokine Release, Cytotoxicity) a2->a3 b1 Syngeneic Tumor Model Selection & Implantation a3->b1 Proceed if in vitro synergy observed b2 Treatment Regimen (Monotherapy vs. Combination) b1->b2 b3 Tumor Growth Inhibition & Survival Analysis b2->b3 c1 Immune Cell Profiling (Flow Cytometry / CyTOF) b3->c1 Analyze tumors from efficacy studies c2 Spatial Analysis (Multiplex IHC / IF) c1->c2 c3 Gene Expression Profiling (RNA-Seq) c1->c3

Caption: Recommended experimental workflow for this compound and immunotherapy studies.

Phase 1: In Vitro Characterization & Protocols

Objective

To determine the direct cytotoxic effects of this compound on cancer cells and to assess its ability to modulate immune cell function in a co-culture system. A variety of in-vitro assays are available to assess the efficacy of immuno-oncology drugs.[6][7]

1.1: Cancer Cell Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The MTT assay is a colorimetric test that measures mitochondrial activity in viable cells.[8]

  • Cell Plating: Seed cancer cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Remove the old media from the wells and add 100 µL of media containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression.

Data Presentation: Table 1

Cell Line This compound IC50 (µM) Hydroxychloroquine IC50 (µM)
B16-F10 (Murine Melanoma) 1.5 >100
CT26 (Murine Colon Carcinoma) 2.1 >100
Panc02 (Murine Pancreatic) 1.8 >100

Note: Data are hypothetical and for illustrative purposes. The IC50 of this compound is often 100-fold lower than that of HCQ across multiple cancer cell lines.[4]

1.2: Immune Cell-Mediated Cytotoxicity Assay

Protocol: Real-Time Co-Culture Cytotoxicity Assay This assay measures the ability of immune cells (e.g., PBMCs, NK cells) to kill cancer cells pre-treated with this compound. Real-time cell analysis (RTCA) continuously monitors the viability of adherent target tumor cells via cellular impedance.[9]

  • Target Cell Plating: Seed adherent cancer cells in a specialized 96-well E-plate and monitor their adherence using an impedance-based instrument (e.g., xCELLigence).

  • This compound Pre-treatment: Once cells are in the log-growth phase, treat them with a sub-lethal dose of this compound (e.g., IC20 concentration determined from the MTT assay) for 24 hours to induce stress without causing widespread death.

  • Effector Cell Addition: Isolate human PBMCs or murine splenocytes. Add the effector cells to the wells containing the pre-treated cancer cells at various Effector:Target (E:T) ratios (e.g., 5:1, 10:1, 25:1).

  • Checkpoint Blockade: For combination studies, add an anti-PD-1/PD-L1 antibody (relevant to the species of the effector cells) to appropriate wells at a standard concentration (e.g., 10 µg/mL).

  • Real-Time Monitoring: Place the plate back into the RTCA instrument and monitor the impedance (reported as Cell Index) over 48-72 hours. A decrease in Cell Index indicates target cell death.

  • Analysis: Calculate the percentage of cytolysis for each condition compared to target cells alone.[9] Analyze supernatant for cytokine release (e.g., IFN-γ, TNF-α) via ELISA or multiplex bead array.

Data Presentation: Table 2

Treatment Group % Cytolysis (25:1 E:T) IFN-γ Release (pg/mL)
Vehicle 15% 50
anti-PD-1 25% 150
This compound (IC20) 30% 200
This compound + anti-PD-1 65% 850

Note: Data are hypothetical and for illustrative purposes.

Phase 2: In Vivo Efficacy & Protocols

Objective

To evaluate the anti-tumor efficacy of this compound, alone and in combination with an immune checkpoint inhibitor, in an immunocompetent animal model. Syngeneic mouse models are an effective approach for in vivo efficacy studies of immunotherapies.[10]

Protocol: Syngeneic Tumor Model Efficacy Study

  • Animal Model: Use 6-8 week old C57BL/6 or BALB/c mice (chosen based on the tumor cell line's genetic background).

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 B16-F10 cells (for C57BL/6) or 5 x 10^5 CT26 cells (for BALB/c) into the right flank of each mouse.[10]

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumors with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., PBS, i.p.)

    • Group 2: this compound (e.g., 3 mg/kg, i.p., daily). A 3 mg/kg dose has been shown to significantly reduce tumor volume in xenograft models.[4]

    • Group 3: anti-mouse PD-1 antibody (e.g., 10 mg/kg, i.p., every 3 days)

    • Group 4: this compound + anti-mouse PD-1 antibody (same dosing as above)

  • Treatment & Monitoring: Administer treatments for a defined period (e.g., 2-3 weeks). Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health.

  • Endpoint: The primary endpoint is tumor growth delay. A secondary endpoint is overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration or morbidity.

  • Sample Collection: At the end of the study (or from a satellite group), collect tumors and spleens for mechanistic analysis.[10]

Data Presentation: Table 3

Treatment Group Tumor Growth Inhibition (%) Median Survival (Days)
Vehicle 0% 20
This compound 35% 28
anti-PD-1 45% 35
This compound + anti-PD-1 85% Not Reached

Note: Data are hypothetical and for illustrative purposes.

Phase 3: Tumor Microenvironment Analysis & Protocols

Objective

To characterize the immunological changes within the tumor microenvironment induced by this compound and combination therapy. A key goal is to quantify infiltrating immune cells and measure their activation status.[11]

Protocol: Immune Cell Profiling by Flow Cytometry

  • Tumor Dissociation: Excise tumors from treated mice. Mince the tissue and digest using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.

  • Cell Staining:

    • Stain cells with a viability dye to exclude dead cells from the analysis.

    • Perform surface staining with a panel of fluorescently-conjugated antibodies to identify immune cell populations. A typical panel might include:

      • T-Cells: CD45, CD3, CD4, CD8

      • Regulatory T-Cells: FoxP3 (requires intracellular staining)

      • Myeloid Cells: CD11b, Gr-1, F4/80

      • Activation/Exhaustion Markers: PD-1, TIM-3, CD69

  • Intracellular Staining (Optional): For transcription factors (e.g., FoxP3) or cytokines (e.g., IFN-γ), fix and permeabilize the cells after surface staining, then proceed with intracellular antibody staining.[12]

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate on specific populations and quantify their frequency (e.g., % of CD8+ T-cells among all CD45+ cells) and expression of activation markers. Cytometry techniques are crucial for defining immune cell populations and their function in the TME.[13]

Data Presentation: Table 4

Treatment Group CD8+/Treg Ratio in TME % PD-1+ on CD8+ T-cells
Vehicle 0.8 25%
This compound 2.5 40%
anti-PD-1 3.0 55%
This compound + anti-PD-1 8.5 60%

Note: Data are hypothetical and for illustrative purposes.

References

Techniques for Assessing DC661-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme that is often highly expressed in various cancers and is associated with poor prognosis.[1] As a lysosomotropic agent, this compound disrupts lysosomal function, leading to the inhibition of autophagy and the induction of programmed cell death, or apoptosis.[2][3][4] Understanding the mechanisms and accurately quantifying the extent of this compound-induced apoptosis is critical for its preclinical and clinical development as a potential anti-cancer therapeutic.

These application notes provide an overview of the key signaling pathways involved in this compound-induced apoptosis and detailed protocols for the most common and robust methods to assess this process in cancer cell lines.

Mechanism of this compound-Induced Apoptosis

This compound primarily triggers the intrinsic (mitochondria-mediated) pathway of apoptosis. The proposed signaling cascade is initiated by the permeabilization of the lysosomal membrane.[5]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPT1 [label="PPT1 Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosomal\nDeacidification", fillcolor="#FBBC05", fontcolor="#202124"]; LMP [label="Lysosomal Membrane\nPermeabilization (LMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cathepsin [label="Cathepsin Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytoC [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c, pro-Caspase-9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> PPT1 [color="#202124"]; PPT1 -> Lysosome [color="#202124"]; Lysosome -> LMP [color="#202124"]; LMP -> Cathepsin [color="#202124"]; Cathepsin -> Bax [color="#202124"]; Bax -> Mito [color="#202124"]; Mito -> CytoC [color="#202124"]; CytoC -> Apoptosome [color="#202124"]; Apoptosome -> Casp9 [color="#202124"]; Casp9 -> Casp3 [color="#202124"]; Casp3 -> PARP [color="#202124"]; Casp3 -> Apoptosis [color="#202124"]; PARP -> Apoptosis [color="#202124"]; } end_dot Caption: this compound-induced intrinsic apoptosis signaling pathway.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize key quantitative data related to the cytotoxic and apoptotic effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
Hep 3BHepatocellular Carcinoma72 hours0.6[5]
Hep 1-6Hepatocellular Carcinoma72 hours0.5[5]
VariousColon, Pancreas, Melanoma72 hoursReported to be ~100-fold lower than Hydroxychloroquine[6][7]

Table 2: Typical Experimental Conditions for Inducing Apoptosis with this compound

ParameterRecommended RangeNotes
Concentration0.1 - 10 µMThe optimal concentration should be determined empirically for each cell line, ideally centered around the IC50 value.[6]
Incubation Time6 - 72 hoursTime-course experiments are recommended to capture early and late apoptotic events.
Vehicle ControlDMSOEnsure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v).

Experimental Protocols

Herein are detailed protocols for the assessment of this compound-induced apoptosis.

Assessment of Cell Viability using MTT Assay

This assay provides a quantitative measure of metabolically active cells, which can be used to determine the cytotoxic effects of this compound and calculate its IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in a\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 24 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with varying\nconcentrations of this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for desired\nduration (e.g., 24, 48, 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT reagent to each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate for 2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Solubilize formazan crystals\nwith DMSO", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ncalculate IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed [color="#202124"]; Seed -> Incubate1 [color="#202124"]; Incubate1 -> Treat [color="#202124"]; Treat -> Incubate2 [color="#202124"]; Incubate2 -> Add_MTT [color="#202124"]; Add_MTT -> Incubate3 [color="#202124"]; Incubate3 -> Solubilize [color="#202124"]; Solubilize -> Measure [color="#202124"]; Measure -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } end_dot Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat cells with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Harvest [label="Harvest cells (including supernatant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash cells with cold PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in 1X Binding Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stain [label="Add Annexin V-FITC and PI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 15 min at RT in the dark", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Buffer [label="Add 1X Binding Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by flow cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat [color="#202124"]; Treat -> Harvest [color="#202124"]; Harvest -> Wash [color="#202124"]; Wash -> Resuspend [color="#202124"]; Resuspend -> Stain [color="#202124"]; Stain -> Incubate [color="#202124"]; Incubate -> Add_Buffer [color="#202124"]; Add_Buffer -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } end_dot Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway, such as caspases and PARP.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and cytochrome c overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Preparation: Grow and treat cells on glass coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively assess apoptosis induced by this compound. The selection of the appropriate assay(s) will depend on the specific research question, with a multi-assay approach providing the most robust and comprehensive characterization of this compound's apoptotic effects. Accurate and consistent application of these techniques will be instrumental in advancing our understanding of this compound and its potential as an anti-cancer agent.

References

Application Notes and Protocols: DC661 as a Tool to Investigate Palmitoyl-Protein Thioesterase 1 (PPT1) Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyl-Protein Thioesterase 1 (PPT1) is a lysosomal hydrolase responsible for removing palmitate groups from cysteine residues of S-palmitoylated proteins, a crucial step in protein degradation and recycling. Dysregulation of PPT1 is associated with the lysosomal storage disorder infantile neuronal ceroid lipofuscinosis (CLN1 disease) and has been increasingly implicated in various cancers, where it promotes tumor growth.[1][2] DC661, a novel dimeric chloroquine derivative, has been identified as a potent and selective inhibitor of PPT1.[1][3] This document provides detailed application notes and protocols for utilizing this compound as a chemical tool to investigate the function of PPT1 in cellular processes such as autophagy, lysosomal function, and cancer biology.

This compound: A Potent PPT1 Inhibitor

This compound is a dimeric quinacrine compound that demonstrates significantly greater potency in deacidifying lysosomes and inhibiting autophagy compared to its monomeric counterparts like hydroxychloroquine (HCQ) and Lys05.[1][4] A key advantage of this compound is its ability to maintain activity in acidic environments, mimicking the tumor microenvironment.[1][3] Its primary molecular target has been identified as PPT1.[1] By binding to and inhibiting PPT1, this compound leads to the accumulation of palmitoylated proteins, lysosomal dysfunction, and blockage of the autophagic flux.[1][3][5]

Data Presentation

The following tables summarize the quantitative data regarding the activity and application of this compound in various experimental settings.

Table 1: Comparative Efficacy of this compound, HCQ, and Lys05

Parameter This compound HCQ Lys05 Cell Line pH Reference
Cell Viability (IC50, 72h) ~1 µM >10 µM >10 µM A375P 7.4 [1][3]
Cell Viability (MTT, 72h) Effective (0-3 µM) Ineffective Ineffective A375P 6.0, 6.5 [1][3]

| Autophagy Inhibition (LC3-II) | Potent Inhibition | Less Potent | Less Potent | A375P | 6.0, 6.5 |[1][3] |

Table 2: Experimental Concentrations and Durations for this compound

Experiment Type Concentration Duration Cell Line Purpose Reference
Autophagy Inhibition 3 µM 6 hours A375P To assess LC3 lipidation [1]
Cell Viability (MTT) 0 - 3 µM 72 hours A375P To measure cytotoxicity [1][3]
Colony Formation Assay 0 - 1000 nM 2 weeks A375P To assess long-term survival [1][3]
PPT1 Enzyme Inhibition 5, 10, 100 µM 1 hour A375P To measure direct enzyme inhibition [3][6]
Acyl Biotin Exchange 3 µM 1 hour A375P To measure protein palmitoylation [1][3]
Lysosomal Deacidification 3 µM 6 hours Hep 3B, Hep 1-6 To measure lysosomal pH changes [2][7]

| In Vivo Tumor Model | 3 mg/kg | Daily | HT-29 Xenograft | To assess antitumor activity |[1][3] |

Mandatory Visualizations

Signaling and Experimental Workflows

cluster_0 This compound Mechanism of Action This compound This compound PPT1 PPT1 Enzyme This compound->PPT1 Deacidification Lysosomal Deacidification (pH ↑) AutophagyBlock Autophagy Inhibition PalmitoylatedProteins Accumulation of S-Palmitoylated Proteins PPT1->PalmitoylatedProteins prevents accumulation V_ATPase v-ATPase Subunits PPT1->V_ATPase depalmitoylates Lysosome Lysosome V_ATPase->Lysosome maintains pH Autophagy Autophagic Flux (Degradation) Lysosome->Autophagy enables CellDeath Cancer Cell Apoptosis/Death Autophagy->CellDeath promotes survival cluster_1 Photoaffinity Pulldown Workflow Cells A375P Cancer Cells Probe Add this compound-Photoprobe Cells->Probe UV UV Irradiation (365 nm) Probe->UV Covalent crosslinking Lysis Cell Lysis UV->Lysis Resin Neutravidin Resin Incubation Lysis->Resin Capture probe-protein complexes Wash Wash & Elute Resin->Wash Analysis Mass Spectrometry & Immunoblotting Wash->Analysis PPT1_ID Identification of PPT1 as Target Analysis->PPT1_ID cluster_2 Investigative Logic Flow Hypothesis Hypothesis: PPT1 is involved in [Cellular Process] Treat Treat cells with This compound vs. Vehicle Hypothesis->Treat Knockout Genetic Knockout/Down of PPT1 (e.g., CRISPR) Hypothesis->Knockout Measure Measure Phenotype: (e.g., Autophagy, Viability, Immune Activation) Treat->Measure Compare Compare Phenotypes Measure->Compare Knockout->Compare Phenocopies This compound effect? Conclusion Conclusion: PPT1's role in the process is confirmed/refuted Compare->Conclusion

References

Application Notes and Protocols for Determining DC661 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC661 is a potent dimeric chloroquine derivative that functions as a selective and powerful inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3][4] Its mechanism of action involves the deacidification of lysosomes, leading to the inhibition of autophagy and the induction of apoptosis in cancer cells.[1][2][5] this compound has demonstrated significantly greater potency in inhibiting autophagic flux and inducing cancer cell death compared to earlier chloroquine derivatives like hydroxychloroquine (HCQ).[2][5] These properties make this compound a promising candidate for cancer therapy, particularly in tumors exhibiting elevated lysosomal activity and reliance on autophagy for survival.

These application notes provide detailed protocols for key in vitro assays to determine the efficacy of this compound, enabling researchers to assess its cytotoxic and anti-autophagic effects in various cancer cell lines.

Mechanism of Action: Signaling Pathway

This compound targets PPT1, an enzyme crucial for lysosomal function. Inhibition of PPT1 by this compound leads to lysosomal deacidification and increased lysosomal membrane permeability (LMP).[1][2] This disruption of lysosomal integrity inhibits the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. The blockage of autophagic flux results in the accumulation of autophagic vesicles, marked by an increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-II).[2][5] Ultimately, the cellular stress induced by lysosomal dysfunction and autophagy inhibition can trigger mitochondria-mediated apoptosis.[1]

DC661_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PPT1 PPT1 This compound->PPT1 inhibits Lysosome Lysosome PPT1->Lysosome maintains function Autophagosome Autophagosome Lysosome->Autophagosome fuses with to degrade contents Mitochondria Mitochondria Lysosome->Mitochondria disruption leads to stress on LC3B_II LC3B-II Accumulation Autophagosome->LC3B_II leads to Apoptosis Apoptosis Mitochondria->Apoptosis initiates

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay DurationReference
Hep 3BHepatocellular Carcinoma0.6Not Specified[1]
Hep 1-6Hepatocellular Carcinoma0.5Not Specified[1]
MultipleColon, Pancreas~100-fold lower than HCQ72 hours[5]

Table 2: Comparative Efficacy of this compound and other Chloroquine Derivatives

CompoundEffectConcentration Range (µM)Cell LineReference
This compound Accumulation of LC3B-II0.1 - 10Melanoma[5]
Lys05Accumulation of LC3B-IILess potent than this compoundMelanoma[5]
HCQAccumulation of LC3B-IILess potent than this compoundMelanoma[5]
This compound Cell Death>10Melanoma[5]
Lys05Cell DeathNo significant death at 10Melanoma[5]
HCQCell DeathNo significant death at 10Melanoma[5]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT solution to each well incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h solubilize Solubilize formazan crystals with DMSO incubate_2_4h->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Assessment of Autophagy by Immunoblotting for LC3B

This protocol measures the accumulation of LC3B-II, a marker for autophagosomes, to assess the effect of this compound on autophagy.

Immunoblotting_Workflow start Start cell_culture Culture and treat cells with this compound start->cell_culture cell_lysis Lyse cells and collect protein cell_culture->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibody (anti-LC3B) blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect protein bands secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Immunoblotting workflow for LC3B.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities for LC3B-I (cytosolic form) and LC3B-II (lipidated, autophagosome-associated form). An increase in the LC3B-II/LC3B-I ratio indicates an accumulation of autophagosomes.

Lysosomal Membrane Permeabilization Assay using Acridine Orange Staining

This protocol assesses the integrity of the lysosomal membrane following treatment with this compound.

Acridine_Orange_Workflow start Start treat_cells Treat cells with this compound start->treat_cells add_ao Add Acridine Orange (AO) and incubate treat_cells->add_ao wash_cells Wash cells to remove excess AO add_ao->wash_cells acquire_images Acquire images using a fluorescence microscope wash_cells->acquire_images analyze_fluorescence Analyze red and green fluorescence intensity acquire_images->analyze_fluorescence end End analyze_fluorescence->end

Caption: Acridine Orange staining workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells on glass coverslips in a multi-well plate and treat with this compound for the desired duration.

  • Add Acridine Orange to the culture medium at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS to remove the excess dye.

  • Observe the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces red. Upon lysosomal membrane permeabilization, AO leaks into the cytoplasm and nucleus, where it fluoresces green.

  • Quantify the red and green fluorescence intensity to determine the degree of lysosomal membrane permeabilization. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow end End analyze_flow->end

Caption: Annexin V/PI apoptosis assay workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming DC661-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage and mitigate the cytotoxic effects of DC661 on normal (non-cancerous) cells during in vitro experiments. This compound is a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor and a powerful lysosomotropic agent with significant anti-cancer properties.[1] However, its mechanism of action can also impact the viability of normal cells. This guide offers strategies to enhance the selectivity of your experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a dimeric chloroquine derivative that acts as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme often overexpressed in cancer cells.[1] Its primary cytotoxic mechanism involves:

  • Lysosomal Deacidification: As a lysosomotropic agent, this compound accumulates in lysosomes and neutralizes their acidic environment.[1]

  • Autophagy Inhibition: By disrupting lysosomal function, this compound blocks the final stages of autophagy, a critical cellular recycling process.[1]

  • Lysosomal Membrane Permeabilization (LMP): The destabilization of lysosomes leads to the leakage of cathepsins and other hydrolytic enzymes into the cytoplasm.

  • Induction of Apoptosis: Leaked lysosomal contents can trigger the mitochondria-mediated apoptosis pathway, leading to caspase activation and programmed cell death.

  • Lysosomal Lipid Peroxidation: this compound can induce the accumulation of reactive oxygen species (ROS) within the lysosomes, leading to lipid peroxidation, which further damages the lysosomal membrane and contributes to cell death.

Q2: Why does this compound show toxicity in normal cells?

A2: While PPT1 is often upregulated in cancer cells, it is also present and functional in normal cells.[1][2] The fundamental mechanisms of lysosomal function and apoptosis are conserved across most cell types. Therefore, the potent lysosome-disrupting and apoptosis-inducing effects of this compound can also affect normal cells, particularly at higher concentrations or with prolonged exposure.

Q3: Are there any known strategies to protect normal cells from this compound-induced cytotoxicity?

A3: Yes, based on the known mechanisms of this compound, several strategies can be employed to protect normal cells:

  • Antioxidant Treatment: The antioxidant N-acetylcysteine (NAC) has been shown to reverse this compound-induced cell death by preventing lysosomal lipid peroxidation.

  • Anti-Apoptotic Interventions:

    • Pan-Caspase Inhibition: Using broad-spectrum caspase inhibitors like Z-VAD-FMK can block the final execution phase of apoptosis.[1][3]

    • Overexpression of Anti-Apoptotic Proteins: Increasing the expression of anti-apoptotic proteins, such as Bcl-2, can help to stabilize the mitochondrial membrane and prevent the initiation of the caspase cascade.

Q4: How can I determine the optimal concentration of this compound to maximize cancer cell cytotoxicity while minimizing effects on normal cells?

A4: A crucial first step is to determine the half-maximal inhibitory concentration (IC50) for this compound in both your cancer cell line(s) of interest and the relevant normal cell line(s). This will help you establish a therapeutic window. It is recommended to perform a dose-response curve for each cell line.

Troubleshooting Guide

Issue 1: High Cytotoxicity in Normal Control Cells

Possible Cause 1: this compound Concentration is Too High

  • Solution: Perform a dose-response experiment to determine the IC50 values for both your normal and cancer cell lines. Use the lowest concentration of this compound that still elicits a significant response in your cancer cells.

Possible Cause 2: Lysosomal Lipid Peroxidation

  • Solution: Co-treat your normal cells with the antioxidant N-acetylcysteine (NAC). A typical starting concentration for NAC in cell culture is 1-5 mM. It is recommended to perform a dose-response experiment to find the optimal protective concentration for your specific normal cell line.

Possible Cause 3: Apoptosis Induction

  • Solution 1 (Caspase Inhibition): Co-treat your normal cells with a pan-caspase inhibitor, such as Z-VAD-FMK. A common working concentration is 20-50 µM. This will help to block the apoptotic cascade.[1][3]

  • Solution 2 (Genetic Protection): If you are using a genetically modifiable normal cell line, consider overexpressing an anti-apoptotic protein like Bcl-2. This can provide more robust, long-term protection against apoptosis.

Experimental Workflow for Mitigating Normal Cell Cytotoxicity

cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Verification start High cytotoxicity observed in normal control cells dose_response Optimize this compound Concentration (Dose-Response Curve) start->dose_response nac_treatment Co-treat with N-acetylcysteine (NAC) (1-5 mM) start->nac_treatment caspase_inhibitor Co-treat with Z-VAD-FMK (20-50 µM) start->caspase_inhibitor bcl2_overexpression Overexpress Bcl-2 (if applicable) start->bcl2_overexpression assess_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) dose_response->assess_viability nac_treatment->assess_viability caspase_inhibitor->assess_viability bcl2_overexpression->assess_viability end Reduced cytotoxicity in normal cells, maintained effect in cancer cells assess_viability->end

Caption: Troubleshooting workflow for addressing high this compound-induced cytotoxicity in normal cells.

Issue 2: Inconsistent Results in Cytotoxicity Assays

Possible Cause 1: Assay Interference

  • Solution: Some compounds can interfere with the chemical reactions of viability assays (e.g., MTT). Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based like CellTiter-Glo vs. metabolic-based like MTT).

Possible Cause 2: Variable Cell Health and Density

  • Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Uneven cell plating can lead to high variability.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines (72-hour exposure)

Cell LineCancer TypeApproximate IC50 (µM)
A375PMelanoma~1
HT29Colon Cancer~1
Pancreatic Cancer LinesPancreatic Cancer~1

Note: IC50 values can vary depending on the specific cell line and experimental conditions. It is highly recommended that researchers determine the IC50 for their specific cell lines in their own laboratory setting.

Table 2: Potential Protective Strategies for Normal Cells

StrategyAgentTypical Working ConcentrationMechanism of Protection
Antioxidant N-acetylcysteine (NAC)1-5 mMReduces lysosomal lipid peroxidation
Apoptosis Inhibition Z-VAD-FMK20-50 µMPan-caspase inhibitor, blocks apoptosis
Genetic Modification Bcl-2 OverexpressionN/AStabilizes mitochondrial membrane, inhibits apoptosis

Key Experimental Protocols

Measurement of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange

This protocol uses the lysosomotropic dye Acridine Orange (AO), which fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus upon lysosomal leakage.

Materials:

  • Acridine Orange (AO) stock solution (1 mg/mL in ethanol)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations and for different time points. Include untreated and positive controls.

  • Add AO to the cell culture medium to a final concentration of 5 µg/mL and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Add fresh culture medium or PBS for imaging.

  • Visualize the cells using a fluorescence microscope. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

  • For quantification, use a fluorescence plate reader to measure red (Ex/Em: ~502/525 nm) and green (Ex/Em: ~488/520 nm) fluorescence.

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This assay uses a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, indicating lipid peroxidation.

Materials:

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed and treat cells with this compound as described above. Co-treat a set of cells with NAC as a control for inhibiting lipid peroxidation.

  • Incubate the treated cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

  • Harvest the cells (if using flow cytometry) and wash twice with PBS.

  • Resuspend the cells in PBS for analysis.

  • Analyze the cells by flow cytometry, measuring the shift in fluorescence from the red to the green channel. An increase in green fluorescence indicates lipid peroxidation. Alternatively, visualize the fluorescence shift using a microscope.

Signaling Pathway of this compound-Induced Cytotoxicity and Protective Interventions

This compound This compound PPT1 PPT1 Inhibition This compound->PPT1 Lysosome Lysosome PPT1->Lysosome Deacidification Lysosomal Deacidification Lysosome->Deacidification LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP ROS Lysosomal ROS Production Lysosome->ROS Cathepsins Cathepsin Leakage LMP->Cathepsins LipidPerox Lipid Peroxidation ROS->LipidPerox LipidPerox->LMP Mitochondria Mitochondria Cathepsins->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Bcl2 Bcl-2 Bcl2->Mitochondria Apoptosis Apoptosis Caspase->Apoptosis NAC N-acetylcysteine (NAC) NAC->LipidPerox zVAD Z-VAD-FMK zVAD->Caspase Bcl2_OE Bcl-2 Overexpression Bcl2_OE->Bcl2

Caption: this compound inhibits PPT1, leading to lysosomal dysfunction, apoptosis, and lipid peroxidation.

Silencing of Bcl-2 Expression using siRNA

This protocol provides a general guideline for reducing the expression of the anti-apoptotic protein Bcl-2 to sensitize cells to apoptosis, which can be used as a positive control for apoptosis-dependent cytotoxicity.

Materials:

  • siRNA targeting Bcl-2 and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • 6-well plates

Procedure:

  • The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium so they are 60-80% confluent at the time of transfection.

  • For each well, dilute 20-30 pmol of siRNA into Opti-MEM™.

  • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

  • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours at 37°C.

  • After incubation, cells can be treated with this compound and cytotoxicity can be assessed. Successful Bcl-2 knockdown should result in increased sensitivity to this compound.

  • Confirm knockdown efficiency by Western blot or qPCR.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Materials:

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AFC)

  • Cell lysis buffer

  • Assay buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound. Include positive and negative controls.

  • After treatment, lyse the cells by adding cell lysis buffer and incubating on ice.

  • Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.

  • Add the reaction mix to each well containing the cell lysate.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a plate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. An increase in fluorescence corresponds to higher caspase-3 activity.

References

Technical Support Center: Optimizing DC661 Concentration for Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively using DC661, a potent autophagy inhibitor. Here you will find troubleshooting advice and frequently asked questions to help optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent autophagy inhibitor that functions as an anti-lysosomal agent.[1] Its primary molecular target is Palmitoyl-protein thioesterase 1 (PPT1), an enzyme located in the lysosome.[1][2] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification and impaired autophagic flux.[1][2][3] This inhibition of the final stages of autophagy results in the accumulation of autophagosomes within the cell.[2] this compound has been shown to be significantly more potent at inhibiting autophagy than other commonly used agents like hydroxychloroquine (HCQ).[2][3]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

For most cancer cell lines, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro experiments.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations above 10 µM have been observed to cause significant cell death in many cell types.[2][3][4]

Q3: What is a typical treatment duration for this compound?

Treatment duration can vary depending on the cell type and the specific experimental goals. A common starting point is a 6-hour incubation period to observe the accumulation of the autophagic vesicle marker LC3B-II.[3] For cell viability assays, such as MTT assays, a longer incubation of 72 hours has been used.[2] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your model system.

Q4: How can I effectively measure the inhibition of autophagy by this compound?

The most common method to measure autophagy inhibition is to monitor the levels of key autophagy-related proteins by Western blot.

  • LC3B-II: Inhibition of autophagosome-lysosome fusion by this compound leads to the accumulation of the lipidated form of LC3B, known as LC3B-II. An increase in the LC3B-II band on a Western blot is indicative of autophagy inhibition.

  • p62/SQSTM1: This protein is a selective autophagy substrate that is degraded upon fusion of the autophagosome with the lysosome. Inhibition of this fusion by this compound will lead to the accumulation of p62.

To measure autophagic flux, which is a more accurate assessment of autophagy, you can compare the levels of LC3B-II in the presence and absence of this compound, with and without an autophagy inducer (e.g., starvation, rapamycin). A greater accumulation of LC3B-II in the presence of this compound indicates a blockage of autophagic degradation.

Q5: What are the essential controls to include in my experiment?

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Positive Control (for autophagy induction): If you are studying the inhibition of induced autophagy, include a condition where cells are treated with a known autophagy inducer like rapamycin or subjected to starvation (e.g., cultured in EBSS).

  • Positive Control (for autophagy inhibition): If available, a known autophagy inhibitor like Bafilomycin A1 or Hydroxychloroquine (HCQ) can be used for comparison.

Experimental Protocols

Detailed Methodology for Optimizing this compound Concentration

This protocol provides a step-by-step guide to determine the optimal concentration of this compound for inhibiting autophagy in your cell line of interest.

  • Cell Seeding:

    • Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.

    • Prepare a series of working solutions of this compound in your complete cell culture medium. A suggested concentration range to test is: 0.1, 0.5, 1, 2.5, 5, and 10 µM.

    • Include a vehicle-only control.

    • Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blot Analysis:

    • Prepare your protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis and Interpretation:

    • Quantify the band intensities using densitometry software.

    • Normalize the LC3B-II and p62 band intensities to the loading control.

    • The optimal concentration of this compound will be the lowest concentration that shows a significant accumulation of LC3B-II and p62 without causing excessive cell death (which can be assessed visually or with a viability assay).

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Cell Death/Cytotoxicity This compound concentration is too high.Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM). Reduce the treatment duration. Assess cell viability using a Trypan Blue exclusion assay or MTT assay in parallel.
No Significant Accumulation of LC3-II This compound concentration is too low.Increase the concentration of this compound within the recommended range (up to 10 µM). Increase the treatment duration.
Low basal autophagy in the cell line.Induce autophagy using a known inducer (e.g., starvation by incubating in EBSS for 2-4 hours, or treatment with rapamycin) in the presence and absence of this compound to assess autophagic flux.
Inconsistent Results Between Experiments Variability in cell confluency.Ensure that cells are seeded at the same density and are at a consistent confluency (70-80%) at the start of each experiment.
Inconsistent treatment times.Use a timer to ensure precise and consistent incubation times for all conditions.
Degradation of this compound stock solution.Aliquot the this compound stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles.
Difficulty in Determining the Optimal Concentration Cell line is very sensitive or resistant.Expand the range of concentrations tested in your dose-response experiment. For sensitive lines, use a narrower range at lower concentrations. For resistant lines, you may need to test up to 10 µM, but closely monitor for cytotoxicity.
Autophagic flux is not being measured.To confirm inhibition, measure autophagic flux. Compare LC3-II levels in the presence of an autophagy inducer with and without this compound. A larger accumulation of LC3-II with this compound indicates successful inhibition.

Visualizations

DC661_Mechanism_of_Action This compound Mechanism of Autophagy Inhibition cluster_cell Cancer Cell cluster_inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome PPT1 PPT1 Lysosome->PPT1 Contains Degradation\nProducts Degradation Products Autolysosome->Degradation\nProducts Degradation Inhibition_Point2 X PPT1->Autolysosome Enables Fusion & Degradation Lysosomal\nAcidification Lysosomal Acidification PPT1->Lysosomal\nAcidification Maintains This compound This compound This compound->Lysosome This compound->PPT1 Inhibits Inhibition_Point1 X

Caption: this compound inhibits autophagy by targeting PPT1 in the lysosome.

Optimization_Workflow Workflow for Optimizing this compound Concentration Start Start: Seed Cells Dose_Response Treat with this compound Gradient (0.1 - 10 µM) & Vehicle Start->Dose_Response Time_Course Incubate for Desired Time (e.g., 6h, 24h) Dose_Response->Time_Course Harvest Harvest Cells & Prepare Lysates Time_Course->Harvest Quantify Protein Quantification (BCA/Bradford) Harvest->Quantify Western_Blot Western Blot for: - LC3-II - p62 - Loading Control Quantify->Western_Blot Analyze Densitometry Analysis Western_Blot->Analyze Decision Optimal Concentration? (↑LC3-II/p62, Min. Toxicity) Analyze->Decision End Proceed with Optimized Dose Decision->End Yes Re-evaluate Adjust Concentration Range or Treatment Time Decision->Re-evaluate No Re-evaluate->Dose_Response

Caption: Experimental workflow for this compound concentration optimization.

References

Troubleshooting inconsistent results with DC661 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DC661. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] Inhibition of PPT1 by this compound leads to a cascade of cellular events, including lysosomal deacidification, inhibition of autophagic flux, and induction of apoptosis.[3][4] Specifically, by inhibiting PPT1, this compound disrupts the proper functioning of lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, which in turn triggers the mitochondria-mediated apoptosis pathway.[5]

Q2: How does this compound compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?

A2: this compound is significantly more potent than HCQ at inhibiting autophagy and deacidifying lysosomes.[3][4] Studies have shown that this compound induces a more striking accumulation of the autophagic vesicle marker LC3B-II at lower concentrations compared to HCQ.[3] The IC50 of this compound in 72-hour cell viability assays is approximately 100-fold lower than that of HCQ across various cancer cell lines.[3]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[6]

Q4: What are the known off-target effects of this compound?

A4: While this compound is a potent PPT1 inhibitor, like many targeted therapies, the possibility of off-target effects should be considered. Off-target effects can arise from the drug interacting with other molecules or pathways in the cell.[7][8][9] As a dimeric chloroquine derivative, it may share some off-target effects with other quinoline-containing compounds. Researchers should carefully interpret results and consider appropriate controls to distinguish between on-target and potential off-target effects.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected inhibition of autophagy.

  • Question: I am not observing the expected level of autophagy inhibition with this compound treatment. What could be the reason?

  • Answer: Several factors can contribute to this issue:

    • Cell Line Variability: The expression level of PPT1 can vary significantly across different cancer cell lines.[4][10] Cells with lower PPT1 expression may be less sensitive to this compound. It is recommended to assess PPT1 expression in your cell line of interest.

    • Drug Stability and Handling: Ensure that this compound has been stored correctly and that the DMSO used for reconstitution is of high quality and free of moisture.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.

    • Experimental Readout: The method used to measure autophagy is critical. Monitoring the accumulation of LC3-II by Western blot is a standard method. For a more dynamic assessment of autophagic flux, consider using tandem fluorescent-tagged LC3 (e.g., mCherry-eGFP-LC3) to distinguish between autophagosome formation and lysosomal degradation.[3]

    • Treatment Conditions: Optimize the concentration and duration of this compound treatment for your specific cell line. A dose-response and time-course experiment is highly recommended.

Issue 2: High variability in apoptosis induction.

  • Question: The percentage of apoptotic cells after this compound treatment is highly variable between experiments. How can I improve consistency?

  • Answer: Variability in apoptosis assays can stem from several sources:

    • Cell Health and Density: Ensure that cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells may exhibit altered responses to apoptosis-inducing agents.

    • Assay Timing: The timing of the apoptosis assay is crucial. Apoptosis is a dynamic process, and the peak of apoptosis may vary between cell lines and with different this compound concentrations. Perform a time-course experiment to identify the optimal endpoint.

    • Apoptosis Assay Method: Different apoptosis assays measure distinct events in the apoptotic cascade. For example, Annexin V staining detects early apoptotic events (phosphatidylserine exposure), while assays for caspase-3/7 activity measure a later event.[11][12] Consider using multiple assays to get a comprehensive picture of apoptosis induction.

    • DMSO Concentration: High concentrations of DMSO can be toxic to some cell lines.[13][14] Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that a vehicle control (DMSO alone) is included in all experiments.[13]

Issue 3: Unexpected cell morphology or toxicity.

  • Question: I am observing unusual cell morphology or significant toxicity at low concentrations of this compound. What could be happening?

  • Answer:

    • Lysosomal Membrane Permeabilization (LMP): this compound is known to induce LMP, which can lead to cell death.[5] This effect might be more pronounced in certain cell lines.

    • Off-Target Effects: Although this compound is a potent PPT1 inhibitor, off-target effects cannot be entirely ruled out.[7][9] Consider performing control experiments, such as using a structurally unrelated PPT1 inhibitor or knocking down PPT1 using siRNA, to confirm that the observed phenotype is due to PPT1 inhibition.

    • Contamination: Rule out any potential contamination of your cell cultures (e.g., mycoplasma) that could sensitize the cells to the treatment.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
Hep 3BHepatocellular Carcinoma0.6CCK-8[5]
Hep 1-6Hepatocellular Carcinoma0.5CCK-8[5]
A375PMelanomaNot specified, effective at 0.1-10 µMMTT[3]
HT29Colorectal CancerNot specified, effective at 3 mg/kg in vivoXenograft[3]

Table 2: Comparison of this compound with other Chloroquine Derivatives

CompoundRelative Potency (Autophagy Inhibition)Relative Potency (Lysosomal Deacidification)IC50 vs HCQReference
This compound More potentSignificantly greater~100-fold lower[3][4]
Hydroxychloroquine (HCQ) Less potentLess-[3][4]
Lys05 Less potentLessNot specified[3][4]

Experimental Protocols

1. Autophagy Flux Assay using Western Blot

  • Objective: To measure the effect of this compound on autophagic flux by monitoring LC3-II and p62/SQSTM1 levels.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

    • Optional: For a more definitive measure of autophagic flux, co-treat cells with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the incubation period. This will block the degradation of LC3-II in the lysosome, allowing for the measurement of the rate of autophagosome formation.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound as described above.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

3. Lysosomal Deacidification Assay using Acridine Orange (AO)

  • Objective: To assess the effect of this compound on lysosomal pH.

  • Methodology:

    • Seed cells on glass-bottom dishes or in multi-well plates suitable for microscopy.

    • Treat cells with this compound for the desired time.

    • Add Acridine Orange (AO) directly to the culture medium to a final concentration of 1-5 µg/mL.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells with PBS or live-cell imaging solution.

    • Immediately visualize the cells using a fluorescence microscope.

      • In healthy cells, AO accumulates in acidic lysosomes and fluoresces red.

      • Upon lysosomal deacidification, AO is released into the cytoplasm and nucleus, where it fluoresces green.

    • A decrease in red fluorescence and an increase in green fluorescence indicate lysosomal deacidification.

Mandatory Visualizations

DC661_Signaling_Pathway cluster_extracellular cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm This compound This compound PPT1 PPT1 This compound->PPT1 Inhibition V_ATPase V-ATPase PPT1->V_ATPase Maintains Function Autolysosome Autolysosome PPT1->Autolysosome Inhibition of Degradation Cathepsins_Lysosome Cathepsins V_ATPase->Cathepsins_Lysosome Maintains Acidic pH Cathepsins_Lysosome->Autolysosome Fusion Cathepsins_Cytoplasm Released Cathepsins Cathepsins_Lysosome->Cathepsins_Cytoplasm Release upon LMP Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Mitochondrion Mitochondrion Cathepsins_Cytoplasm->Mitochondrion Triggers Apoptosis Apoptosis Mitochondrion->Apoptosis Induces

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Potential Solutions Inconsistent_Results Inconsistent Results with this compound Reagent_Check Check this compound Stock (Storage, Solvent, Age) Inconsistent_Results->Reagent_Check Cell_Check Verify Cell Line (PPT1 Expression, Health, Density) Inconsistent_Results->Cell_Check Protocol_Check Review Experimental Protocol (Concentration, Duration, Controls) Inconsistent_Results->Protocol_Check Autophagy_Assay Optimize Autophagy Readout (e.g., Autophagic Flux Assay) Reagent_Check->Autophagy_Assay New_Reagent Prepare Fresh this compound Stock Reagent_Check->New_Reagent Issue Found Apoptosis_Assay Optimize Apoptosis Assay (Time-course, Multiple Assays) Cell_Check->Apoptosis_Assay New_Cells Use Low Passage, Healthy Cells Cell_Check->New_Cells Issue Found Toxicity_Assay Assess Cytotoxicity (e.g., LDH release for LMP) Protocol_Check->Toxicity_Assay Optimize_Protocol Perform Dose-Response & Time-Course Experiments Protocol_Check->Optimize_Protocol Issue Found Validate_Target Confirm On-Target Effect (e.g., PPT1 knockdown) Autophagy_Assay->Validate_Target Apoptosis_Assay->Validate_Target Toxicity_Assay->Validate_Target

Caption: Troubleshooting Workflow for this compound.

References

Technical Support Center: Managing DC661 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DC661 in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent autophagy inhibitor. It functions by targeting palmitoyl-protein thioesterase 1 (PPT1), which leads to the deacidification of lysosomes and inhibition of autophagic flux.[1][2][3] This disruption of lysosomal function ultimately induces various forms of cell death, including apoptosis.[2][4]

Q2: How should I store this compound for long-term stability?

A2: Proper storage of this compound is crucial for maintaining its activity. For solid this compound, storage at -20°C for up to three years is recommended. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year. For in vivo studies, it is best to prepare fresh solutions daily.

Q3: What is the recommended frequency for changing cell culture media containing this compound in long-term experiments?

Q4: Can cells develop resistance or adapt to long-term this compound treatment?

A4: Cells can exhibit adaptive responses to long-term treatment with lysosomotropic agents like this compound. A potential mechanism of adaptation is the upregulation of lysosomal biogenesis through the activation of transcription factors TFEB and TFE3.[5][6] This compensatory response may aim to restore lysosomal function. Researchers should be aware of this possibility and may need to monitor lysosomal markers over the course of their experiment.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity and cell death in my long-term experiment.

Possible Cause: this compound is a potent cytotoxic agent, and prolonged exposure can lead to significant cell death, particularly at concentrations above 10 μM.[1][2][3]

Troubleshooting Strategy:

  • Dose-Response Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental duration. It is advisable to use the lowest effective concentration to minimize cytotoxicity.

  • Co-treatment with N-acetylcysteine (NAC): Studies have shown that co-treatment with the antioxidant N-acetylcysteine (NAC) can rescue this compound-induced cell death.[4] This effect is dependent on the lysosomal cysteine transporter MFSD12. Consider adding NAC to your culture medium to mitigate cytotoxicity.

Issue 2: Inconsistent or diminishing effects of this compound over time.

Possible Cause: This could be due to the degradation of this compound in the cell culture medium or the development of cellular adaptation mechanisms.

Troubleshooting Strategy:

  • Increase Media Change Frequency: If you suspect compound degradation, increase the frequency of media changes to ensure a more consistent concentration of this compound.

  • Monitor Autophagy Markers: Regularly monitor markers of autophagy (e.g., LC3-II accumulation) to confirm that this compound is still effectively inhibiting the pathway. A decrease in the expected phenotype may indicate cellular adaptation.

  • Assess Lysosomal Function: Monitor lysosomal pH and the expression of lysosomal proteins to assess if cells are upregulating lysosomal biogenesis as a compensatory response.

Issue 3: Unexpected phenotypic changes in cells treated with this compound long-term.

Possible Cause: Prolonged inhibition of a fundamental cellular process like autophagy can have wide-ranging and sometimes unexpected effects on cellular signaling and metabolism.

Troubleshooting Strategy:

  • Comprehensive Phenotypic Analysis: Perform a broader analysis of your cells, looking at key signaling pathways that may be indirectly affected by autophagy inhibition.

  • Control Experiments: Include appropriate controls to distinguish between the direct effects of this compound and potential off-target or secondary effects of long-term autophagy inhibition. This could include a control compound with a similar chemical structure but lacking activity against PPT1.

Data Summary

ParameterValueCell LinesReference
IC50 (72-hour MTT assay) ~100-fold lower than HCQMultiple cancer cell lines (colon, pancreas)[1][2]
Effective Concentration (in vitro) 0.1 - 10 µM (for autophagic vesicle accumulation)Melanoma cells[1][2]
Cytotoxic Concentration (in vitro) > 10 µMMelanoma cells[1][2][3]

Experimental Protocols

Protocol: Long-Term Clonogenic Growth Assay

This protocol is adapted from studies demonstrating the long-term effects of this compound on cancer cell growth.[1]

  • Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells/well in a 6-well plate) to allow for colony formation over an extended period.

  • This compound Treatment: The day after seeding, treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Media Changes: Change the media containing fresh this compound every 2-3 days.

  • Incubation: Incubate the plates for 10-14 days, or until visible colonies are present in the control wells.

  • Colony Staining:

    • Wash the cells with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

  • Quantification:

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

    • The results can be expressed as a percentage of the vehicle-treated control.

Visualizations

DC661_Signaling_Pathway cluster_lysosome Lysosomal Effects This compound This compound PPT1 PPT1 This compound->PPT1 inhibits Lysosome Lysosome PPT1->Lysosome maintains function Autophagy Autophagy Inhibition Apoptosis Apoptosis Induction Deacidification Lysosomal Deacidification LMP Lysosomal Membrane Permeabilization Deacidification->Autophagy LMP->Apoptosis

Caption: this compound inhibits PPT1, leading to lysosomal dysfunction and cell death.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Conc Is this compound concentration > 10 µM? Start->Check_Conc Reduce_Conc Reduce this compound Concentration Check_Conc->Reduce_Conc Yes Add_NAC Consider Co-treatment with NAC Check_Conc->Add_NAC No Re_evaluate Re-evaluate Cytotoxicity Reduce_Conc->Re_evaluate Add_NAC->Re_evaluate

Caption: Troubleshooting workflow for managing this compound-induced cytotoxicity.

References

Technical Support Center: Addressing Resistance to DC661 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the investigational anti-cancer agent DC661 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1) and functions as a lysosomal autophagy inhibitor.[1][2][3][4] It is a dimeric derivative of chloroquine, demonstrating greater efficacy than hydroxychloroquine (HCQ) in deacidifying lysosomes and blocking the process of autophagy.[1][5][6] By inhibiting autophagy, this compound can lead to the accumulation of cellular waste and trigger various forms of cell death, including apoptosis.[5][7][8]

Q2: What are the potential reasons for observing resistance to this compound in my cancer cell line?

A2: Resistance to this compound, like other targeted therapies, can arise from several factors. These can be broadly categorized as:

  • Intrinsic Resistance: The cancer cells may have pre-existing characteristics that make them less sensitive to this compound.

  • Acquired Resistance: The cancer cells may develop resistance over time with continuous exposure to the drug.

Specific molecular mechanisms can include alterations in drug target, activation of bypass signaling pathways, and changes in drug metabolism or efflux.[9][10][11][12][13] A key described mechanism of resistance to lysosomal autophagy inhibitors like this compound involves the upregulation of lipid metabolism pathways, particularly the enzyme UDP-glucose ceramide glucosyltransferase (UGCG).[14]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 (half-maximal inhibitory concentration) value compared to the parental, sensitive cell line. This can be assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay, after treating the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).

Troubleshooting Guides

Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures

Possible Cause: Your cell line may be acquiring resistance to this compound due to prolonged exposure.

Suggested Solutions:

  • Confirm Resistance:

    • Perform a dose-response experiment to compare the IC50 value of your current cell line with that of an early-passage, parental cell line. A significant increase in the IC50 value suggests acquired resistance.

  • Investigate Potential Mechanisms:

    • Assess Autophagy Flux: Resistance to an autophagy inhibitor can sometimes be overcome by further blocking the pathway. Measure the autophagy flux in the presence and absence of this compound in both sensitive and resistant cells. A diminished effect of this compound on autophagy flux in the resistant line would be expected.

    • Analyze PPT1 Expression and Activity: Although less common for small molecule inhibitors, alterations in the target protein can confer resistance. Check the expression level of PPT1 via Western blot and its enzymatic activity using a fluorometric assay.

    • Examine Lysosomal pH: this compound is known to deacidify lysosomes. Measure the lysosomal pH in sensitive and resistant cells after this compound treatment. Resistant cells might have compensatory mechanisms to maintain lysosomal acidity.

    • Investigate the UGCG Pathway: Increased expression or activity of UGCG has been linked to resistance to lysosomal autophagy inhibitors.[14] Analyze UGCG expression at the protein level (Western blot) or mRNA level (RT-qPCR).

Problem 2: High Variability in Experimental Results with this compound

Possible Cause: Inconsistent experimental outcomes can be due to several factors, including cell line heterogeneity, reagent stability, and procedural variations.

Suggested Solutions:

  • Cell Line Maintenance:

    • Ensure you are using cells within a consistent and low passage number range.

    • Periodically perform cell line authentication to rule out contamination or misidentification.

    • Consider single-cell cloning to derive a more homogenous population from a potentially heterogeneous resistant culture.

  • Reagent Handling:

    • Prepare fresh dilutions of this compound from a concentrated stock for each experiment.

    • Store the this compound stock solution according to the manufacturer's instructions to prevent degradation.

  • Experimental Consistency:

    • Standardize cell seeding densities and treatment durations across all experiments.

    • Use appropriate controls in every assay, including untreated and vehicle-treated cells.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells at an appropriate density in 96-well plates.

    • The following day, treat the cells with a range of this compound concentrations.

    • After 72 hours, assess cell viability to determine the IC50 value.

  • Initiate Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

    • Maintain a parallel culture of parental cells treated with an equivalent volume of DMSO.

    • Monitor the cells for signs of cell death. Initially, a large portion of the cells may die.

  • Gradual Dose Escalation:

    • Once the cells recover and resume proliferation, subculture them and increase the concentration of this compound in the medium (e.g., by 1.5 to 2-fold).

    • Repeat this process of recovery and dose escalation over several months.

  • Characterization of Resistant Cells:

    • Periodically, perform dose-response experiments to determine the IC50 of the adapting cell population.

    • Once a stable resistant cell line is established (e.g., with an IC50 at least 10-fold higher than the parental line), expand and cryopreserve the cells.

    • The established resistant cell line should be maintained in a medium containing a maintenance dose of this compound (e.g., the concentration at which they were stable).

Diagram: Workflow for Generating this compound-Resistant Cell Lines

G start Parental Cell Line ic50 Determine Initial IC50 start->ic50 treat Treat with this compound at IC50 ic50->treat recover Cell Recovery and Proliferation treat->recover increase Increase this compound Concentration recover->increase Repeat stable Stable Resistant Cell Line recover->stable After multiple cycles increase->recover characterize Characterize Resistant Phenotype stable->characterize

Workflow for developing acquired resistance to this compound.
Protocol 2: Palmitoyl-Protein Thioesterase 1 (PPT1) Activity Assay

This fluorometric assay measures the enzymatic activity of PPT1 in cell lysates.

Materials:

  • Cell lysates from sensitive and resistant cells

  • 4-Methylumbelliferyl-6-thio-palmitate-β-D-glucopyranoside (substrate)

  • Dithiothreitol (DTT)

  • Triton X-100

  • β-glucosidase

  • McIlvaine's phosphate/citric-acid buffer (pH 4.0)

  • Sodium carbonate/bicarbonate buffer (pH 10.7)

  • Fluorometric microplate reader

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the substrate, DTT, Triton X-100, and β-glucosidase in the phosphate/citric-acid buffer.

  • Incubate with Lysate: Add a specific amount of total protein from the cell lysate to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding the sodium carbonate/bicarbonate buffer.

  • Measure Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for 4-methylumbelliferone.

  • Calculate Activity: Determine the relative enzymatic activity by subtracting the background fluorescence (a reaction with no cell lysate) from the sample fluorescence.

Protocol 3: Autophagy Flux Assay using mCherry-GFP-LC3 Reporter

This assay quantifies autophagy flux by monitoring the fluorescence of a tandem mCherry-GFP-LC3 reporter. In acidic lysosomes, the GFP signal is quenched while the mCherry signal persists.

Materials:

  • Cells stably expressing the mCherry-GFP-LC3 reporter

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat the cells with this compound or a vehicle control for the desired time.

  • Analysis by Flow Cytometry:

    • Harvest and resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, measuring both GFP and mCherry fluorescence.

    • Autophagic flux is determined by the ratio of mCherry to GFP fluorescence. An increase in this ratio indicates enhanced autophagic flux.

  • Analysis by Fluorescence Microscopy:

    • Fix and mount the cells on microscope slides.

    • Image the cells using a fluorescence microscope with filters for GFP and mCherry.

    • Autophagosomes will appear as yellow puncta (colocalization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only). An increase in the number of red puncta relative to yellow puncta indicates increased autophagic flux.

Diagram: Principle of the mCherry-GFP-LC3 Autophagy Flux Assay

G cluster_0 Autophagosome (Neutral pH) cluster_1 Autolysosome (Acidic pH) AP LC3 AP_label Yellow Puncta (GFP + mCherry) Lysosome Lysosome AP->Lysosome Fusion AL LC3 AL_label Red Puncta (mCherry only) Lysosome->AL Maturation

Visualization of autophagic flux using the mCherry-GFP-LC3 reporter.
Protocol 4: Lysosomal pH Measurement

This protocol uses a ratiometric fluorescent dye to measure the pH of lysosomes.

Materials:

  • LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe

  • Live-cell imaging buffer

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Dye Loading: Incubate the cells with the LysoSensor™ probe in a live-cell imaging buffer according to the manufacturer's instructions.

  • Cell Treatment: Treat the cells with this compound or a vehicle control.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the two emission wavelengths of the dye.

    • The ratio of the fluorescence intensities at the two wavelengths is dependent on the pH.

  • Calibration Curve: Generate a standard curve by treating dye-loaded cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the lysosomal and extracellular pH.

  • Determine Lysosomal pH: Calculate the lysosomal pH of the experimental samples by comparing their fluorescence ratios to the standard curve.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Example A 0.57.515
Example B 1.215.813.2

Table 2: Hypothetical PPT1 Activity in Sensitive and Resistant Cell Lines

Cell LinePPT1 Activity (Relative Fluorescence Units) - UntreatedPPT1 Activity (Relative Fluorescence Units) - this compound Treated
Parental 1000250
Resistant 980750

Signaling Pathways in this compound Resistance

A potential mechanism of resistance to lysosomal autophagy inhibitors involves the upregulation of the glycosphingolipid biosynthesis pathway, driven by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG).[14] This can lead to alterations in the lipid composition of lysosomal membranes, potentially affecting their stability and sensitivity to this compound.

Diagram: UGCG-Mediated Resistance to Lysosomal Autophagy Inhibitors

G This compound This compound Lysosome Lysosome This compound->Lysosome Targets Resistance Resistance to Cell Death This compound->Resistance Blocked by Autophagy Autophagy Inhibition Lysosome->Autophagy CellDeath Cell Death Autophagy->CellDeath UGCG Upregulation of UGCG GSL Increased Glycosphingolipid Biosynthesis UGCG->GSL Membrane Altered Lysosomal Membrane Composition GSL->Membrane Membrane->Resistance

Role of UGCG in mediating resistance to this compound.

References

Technical Support Center: DC661 & Combination Therapy Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the experimental use of DC661, both as a standalone agent and in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel dimeric chloroquine derivative that functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[1][2] Its primary mechanism of action involves the deacidification of lysosomes and the subsequent inhibition of autophagy, proving significantly more effective than hydroxychloroquine (HCQ).[1][3]

Q2: What is the molecular target of this compound?

A2: The direct molecular target of this compound is palmitoyl-protein thioesterase 1 (PPT1).[1][2][4] Inhibition of PPT1 by this compound disrupts lysosomal function and autophagic processes.[1]

Q3: How does this compound induce cell death?

A3: this compound induces apoptosis.[3] One identified mechanism is the induction of lysosomal membrane permeabilization, leading to the leakage of lysosomal cathepsins into the cytoplasm. This triggers the mitochondria-mediated apoptosis pathway, involving the activation of Bax, depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-3.[5]

Q4: Has this compound been used in combination with other therapies?

A4: Yes, this compound has been shown to enhance the sensitivity of hepatocellular carcinoma (HCC) cells to sorafenib.[5] The combination of this compound and sorafenib resulted in maximal suppression of tumor growth in HCC models.[5]

Q5: What are the key advantages of this compound over HCQ?

A5: this compound exhibits more potent inhibition of autophagic flux and greater lysosomal deacidification compared to HCQ.[1] The IC50 of this compound in 72-hour MTT assays is approximately 100-fold lower than that of HCQ across various cancer cell lines.[3]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Low Cell Viability/Unexpected Cytotoxicity Cell line is highly sensitive to this compound.Perform a dose-response curve to determine the optimal concentration. Start with a lower concentration range (e.g., 0.1 µM) and titrate upwards.[3]
Incorrect solvent or final solvent concentration.This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent across all treatments and is at a non-toxic level (typically <0.5%).
Inconsistent Results in Autophagy Assays (e.g., LC3B immunoblotting) Suboptimal drug incubation time.For immunoblotting of LC3B-II, a 6-hour treatment with this compound has been shown to be effective.[3] Optimize incubation time for your specific cell line and experimental goals.
Issues with antibody quality or protocol.Use a validated antibody for LC3B. Ensure proper blocking and antibody incubation steps are followed. Include appropriate positive and negative controls.
Difficulty in Reproducing In Vivo Antitumor Activity Suboptimal dosage or administration route.A dose of 3 mg/kg administered intraperitoneally (i.p.) has been shown to significantly reduce tumor volume in a HT29 xenograft model without causing significant weight loss in mice.[3] Higher doses (e.g., 10 mg/kg) have been associated with lethargy.[1]
Variability in tumor establishment.Ensure tumors are of a uniform size before initiating treatment.[5]
Variability in Combination Therapy Experiments Inappropriate scheduling of drug administration.The timing and sequence of drug administration can significantly impact the outcome. For the combination of this compound and sorafenib, simultaneous treatment has been shown to be effective.[5] Consider testing different administration schedules (sequential vs. simultaneous).
Cell line-specific responses to the combination.The synergistic, additive, or antagonistic effects of a drug combination can be cell line-dependent. It is crucial to test the combination in multiple relevant cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterThis compoundHydroxychloroquine (HCQ)Lys05Cell Line(s)Reference
IC50 (72h MTT assay) ~100-fold lower than HCQ--Multiple cancer cell lines (colon, pancreas)[3]
Effective Concentration for Autophagy Inhibition 0.1 - 10 µmol/L>10 µmol/L>10 µmol/LMelanoma cells (A375P)[1][3]
Induction of Apoptosis SignificantLess than this compoundLess than this compoundBRAF-mutant melanoma cells[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentDosageAdministrationOutcomeReference
HT29 colorectal xenograftThis compound3 mg/kgi.p. dailySignificant reduction in tumor volume[1][3]
Hep 1-6-SR cell derived HCC tumorsThis compound + SorafenibNot specifiedNot specifiedMaximal suppression of tumor growth[5]

Experimental Protocols

Protocol 1: In Vitro Autophagy Flux Assay (LC3B Immunoblotting)
  • Cell Seeding: Plate cells (e.g., A375P melanoma cells) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM), HCQ, or Lys05 for 6 hours.[3] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3B-I and LC3B-II. An accumulation of LC3B-II indicates inhibition of autophagic flux.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 3: In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., HT29) into the flanks of immunocompromised mice (e.g., NSG mice).[1]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 1-2 weeks).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 3 mg/kg) or vehicle control intraperitoneally (i.p.) daily.[1][3]

  • Monitoring: Measure tumor volume and mouse weight regularly (e.g., daily or every other day).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting).

Visualizations

DC661_Mechanism_of_Action cluster_lysosome Lysosomal Pathway cluster_apoptosis Apoptotic Pathway cluster_combination Combination Therapy This compound This compound PPT1 PPT1 This compound->PPT1 inhibits Lysosome Lysosome This compound->Lysosome deacidifies Autophagy Autophagy Inhibition This compound->Autophagy LMP Lysosomal Membrane Permeabilization This compound->LMP HCC_Cell Hepatocellular Carcinoma Cell This compound->HCC_Cell blocks autophagy, induces apoptosis PPT1->Lysosome maintains function Lysosome->Autophagy mediates Apoptosis Apoptosis Cathepsins Cathepsin Release LMP->Cathepsins Mitochondria Mitochondria Cathepsins->Mitochondria activates Bax Mitochondria->Apoptosis cytochrome c release, caspase-3 activation Sorafenib Sorafenib Sorafenib->HCC_Cell induces autophagy Experimental_Workflow_Combination_Therapy cluster_assays In Vitro Assays cluster_in_vivo In Vivo Model start Start seed_cells Seed HCC Cells (e.g., Hep 1-6) start->seed_cells treat_cells Treat with: - Vehicle - Sorafenib alone - this compound alone - Sorafenib + this compound seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate viability_assay Cell Viability Assay (e.g., CCK-8/MTT) incubate->viability_assay colony_formation Colony Formation Assay incubate->colony_formation apoptosis_assay Apoptosis Assay (e.g., TUNEL, Annexin V) incubate->apoptosis_assay western_blot Western Blot (p62, LC3B) incubate->western_blot analyze_in_vitro Analyze Synergy/ Mechanism viability_assay->analyze_in_vitro colony_formation->analyze_in_vitro apoptosis_assay->analyze_in_vitro western_blot->analyze_in_vitro establish_tumors Establish HCC Xenografts in Mice analyze_in_vitro->establish_tumors treat_animals Treat Mice with Drug Combinations establish_tumors->treat_animals monitor_tumors Monitor Tumor Growth and Animal Health treat_animals->monitor_tumors end_study Endpoint Analysis: Tumor Weight, IHC monitor_tumors->end_study analyze_in_vivo Evaluate Antitumor Efficacy end_study->analyze_in_vivo conclusion Conclusion analyze_in_vivo->conclusion

References

Technical Support Center: Interpreting Unexpected Phenotypes After DC661 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate unexpected experimental outcomes following treatment with DC661.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent dimeric chloroquine derivative that functions as a lysosomotropic agent. Its primary molecular target is Palmitoyl-Protein Thioesterase 1 (PPT1), an enzyme crucial for lysosomal function.[1][2][3] Inhibition of PPT1 by this compound leads to lysosomal deacidification and a potent blockade of autophagy, significantly more pronounced than with agents like hydroxychloroquine (HCQ).[2][4]

Q2: What is the expected cellular outcome of this compound treatment?

A2: The primary expected outcome is the inhibition of autophagic flux, leading to the accumulation of autophagic vesicles.[1][4] This is typically followed by cancer cell death, which has been observed across multiple cell lines.[4][5]

Q3: At what concentrations is this compound typically effective?

A3: this compound demonstrates potent activity at lower concentrations compared to HCQ. Accumulation of autophagic vesicles can be seen at concentrations between 0.1 and 10 µM.[2][4] Significant cytotoxicity is often observed at concentrations above 10 µM.[2][5] However, the IC50 can be much lower and varies between cell lines.[4]

Q4: Is the observed cell death always apoptosis?

A4: No, and this is a critical point. While this compound does induce apoptosis, marked by the activation of caspases-3, -7, and -9, this is not the sole mechanism of cell death.[6][7] this compound can induce multiple forms of programmed cell death, including necroptosis, ferroptosis, and pyroptosis.[6][8] Importantly, none of these pathways are individually required for this compound's cytotoxic effect.[6][7][8]

Q5: What is the role of lysosomal lipid peroxidation (LLP) in this compound-induced cell death?

A5: A key and perhaps unexpected mechanism of this compound-induced cytotoxicity is the induction of lysosomal lipid peroxidation (LLP).[8] This leads to lysosomal membrane permeabilization (LMP), the leakage of lysosomal contents into the cytosol, and subsequent cell death.[8][9] This LLP-driven cell death is a unique, immunogenic form of cell death.[6][7]

Troubleshooting Guides for Unexpected Phenotypes

Scenario 1: Increased LC3B-II levels are observed, but there is minimal or no cell death.

Question: I've treated my cells with this compound and see a significant increase in the LC3B-II to LC3B-I ratio by Western blot, indicating autophagy inhibition. However, I'm not observing the expected level of cytotoxicity. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound may be sufficient to inhibit autophagy but not high enough to induce robust cell death in your specific cell line. Similarly, the treatment duration may be too short.

    • Recommendation: Perform a dose-response and time-course experiment. Test a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM) and extend the treatment duration (e.g., 24, 48, 72 hours).

  • Cell Line-Specific Resistance: Your cell line may possess intrinsic resistance mechanisms.

    • Recommendation: Investigate the expression levels of PPT1 in your cell line. Cells with lower PPT1 expression may be less sensitive.[3] Also, consider cellular adaptations, such as altered metabolism, that could confer resistance.

  • Compensatory Pro-Survival Pathways: Cells may upregulate other survival pathways to counteract the effects of autophagy inhibition.

    • Recommendation: Profile the activation of known pro-survival pathways, such as the PI3K/Akt signaling cascade, using phosphospecific antibodies.

  • Issues with Cell Viability Assay: The assay you are using may not be sensitive enough or may be incompatible with the mechanism of cell death.

    • Recommendation: Use multiple, mechanistically distinct viability assays. For example, combine a metabolic assay (e.g., MTT, MTS) with a membrane integrity assay (e.g., LDH release, propidium iodide staining).

Scenario 2: Cell death is observed, but it is not blocked by caspase inhibitors.

Question: My cells are dying after this compound treatment, but a pan-caspase inhibitor like Z-VAD-FMK does not rescue them. Does this mean my experiment failed?

Possible Causes and Troubleshooting Steps:

  • Multiple Redundant Cell Death Pathways: This is an expected, though complex, outcome of this compound treatment. This compound induces apoptosis, necroptosis, ferroptosis, and pyroptosis, and inhibiting only one pathway (apoptosis) is often insufficient to prevent cell death.[6][7][8]

    • Recommendation: To confirm this, you can try co-treatment with inhibitors of other cell death pathways (e.g., necrostatin-1 for necroptosis, ferrostatin-1 for ferroptosis) in addition to the caspase inhibitor. However, complete rescue may still not be achieved.

  • Lysosomal Membrane Permeabilization (LMP) as the Primary Driver of Cell Death: The core mechanism of cytotoxicity is LMP driven by lysosomal lipid peroxidation.[8][9] This can lead to a catastrophic, caspase-independent release of lysosomal hydrolases.

    • Recommendation: Test for LMP directly. This can be done by immunofluorescence, looking for the cytosolic release of lysosomal enzymes like cathepsins. A diffuse cytosolic staining pattern, as opposed to punctate lysosomal localization, indicates LMP.

  • Reversal with Antioxidants: The specific form of cell death induced by this compound can be reversed by the antioxidant N-acetylcysteine (NAC), which prevents lysosomal lipid peroxidation.[6][7][8]

    • Recommendation: Co-treat cells with this compound and NAC. If NAC rescues the cells from death while caspase inhibitors do not, it strongly suggests that LLP and LMP are the primary mechanisms of cytotoxicity. Other antioxidants like Trolox or Vitamin C are not effective in this context.[8]

Scenario 3: Conflicting results from different autophagy assays.

Question: My Western blot shows a clear accumulation of LC3B-II, but my mCherry-eGFP-LC3B reporter assay is showing an unexpected pattern of fluorescence. How do I interpret this?

Possible Causes and Troubleshooting Steps:

  • Understanding the mCherry-eGFP-LC3B Reporter: This reporter relies on the pH sensitivity of GFP. In neutral autophagosomes, both mCherry and eGFP fluoresce (yellow puncta). When autophagosomes fuse with acidic lysosomes to form autolysosomes, the eGFP signal is quenched, leaving only the mCherry signal (red puncta).

    • Interpretation with this compound: this compound causes lysosomal deacidification.[2][4] Therefore, even after fusion with the lysosome, the pH may not be low enough to quench the eGFP signal. This can lead to an accumulation of yellow puncta, rather than a shift to red puncta, even though autophagic flux is blocked at the degradation step.

  • Image Acquisition and Analysis: Incorrect settings on the microscope or during image analysis can lead to misinterpretation.

    • Recommendation: Ensure that exposure times and laser intensities are optimized to avoid signal saturation. When quantifying, count the number of puncta per cell for both yellow and red signals, rather than just observing the overall fluorescence.

  • Transient vs. Stable Expression of the Reporter: Transient transfection can lead to variable expression levels of the reporter, complicating analysis.

    • Recommendation: For quantitative and reproducible results, it is best to use a cell line stably expressing the mCherry-eGFP-LC3B reporter.

Quantitative Data Summary

ParameterCompoundCell Line(s)Value/ConcentrationReference
Autophagic Vesicle Accumulation This compoundMelanoma cells0.1 - 10 µM[2][4]
IC50 (72h MTT assay) This compoundMultiple cancer cell lines~100-fold lower than HCQ[4]
IC50 (CCK-8 assay) This compoundHep 3B0.6 µM[10]
IC50 (CCK-8 assay) This compoundHep 1-60.5 µM[10]
In Vivo Tumor Reduction This compoundHT29 colorectal xenograft3 mg/kg (i.p.)[4]

Experimental Protocols

Western Blot for LC3B and Caspase Activation

Objective: To measure the accumulation of LC3B-II (a marker of autophagosomes) and the cleavage of caspases (a marker of apoptosis).

Methodology:

  • Cell Lysis: After treatment with this compound and relevant controls, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to resolve LC3B-I (approx. 16 kDa) and LC3B-II (approx. 14 kDa). For caspases, a 10-12% gel is suitable.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry is used to quantify the band intensities. The ratio of LC3B-II to LC3B-I or the loading control is calculated.

Autophagic Flux Assay using mCherry-eGFP-LC3B

Objective: To visualize and quantify autophagic flux.

Methodology:

  • Cell Seeding: Seed cells stably expressing the mCherry-eGFP-LC3B reporter onto glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with this compound, vehicle control, and positive/negative controls (e.g., starvation media, Bafilomycin A1).

  • Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Mount the coverslips and acquire images using a confocal microscope with appropriate lasers and filters for eGFP (green channel) and mCherry (red channel).

  • Image Analysis:

    • Autophagosomes: Identify and count yellow puncta (colocalization of green and red signals).

    • Autolysosomes: Identify and count red-only puncta.

    • Interpretation: An increase in yellow puncta with this compound treatment indicates a blockage in autophagic flux, consistent with its mechanism of lysosomal deacidification.

Visualizations

DC661_Signaling_Pathway This compound This compound PPT1 PPT1 This compound->PPT1 Inhibits Lysosome Lysosome This compound->Lysosome Deacidifies LLP Lysosomal Lipid Peroxidation (LLP) This compound->LLP Induces PPT1->Lysosome Maintains Function Autophagy Autophagy Inhibition Lysosome->Autophagy Blocks Degradation Step LMP Lysosomal Membrane Permeabilization (LMP) LLP->LMP Leads to CellDeath Multiple Cell Death Pathways (Apoptosis, Necroptosis, etc.) LMP->CellDeath Triggers NAC N-acetylcysteine (NAC) NAC->LLP Inhibits

Caption: this compound inhibits PPT1, leading to lysosomal dysfunction, autophagy blockade, and cell death via LLP.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Q1 Is cell death observed? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Is death blocked by caspase inhibitors? A1_Yes->Q2 CheckDose Check Dose/Time and Cell Viability Assay A1_No->CheckDose A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Apoptosis Apoptosis is a contributing factor A2_Yes->Apoptosis LMP_Death Suspect LMP-driven, caspase-independent death A2_No->LMP_Death TestNAC Test rescue with NAC LMP_Death->TestNAC

Caption: A logical workflow for troubleshooting unexpected cell death phenotypes after this compound treatment.

References

Best practices for handling and storing DC661

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing DC661, alongside troubleshooting guides and frequently asked questions (FAQs) for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] It is a dimeric form of hydroxychloroquine and functions as an anti-lysosomal agent that inhibits autophagy.[1][3][4] By inhibiting PPT1, this compound disrupts lysosomal function, leading to lysosomal deacidification, accumulation of autophagic vesicles, and ultimately, induction of apoptosis in various cancer cell lines.[5][6]

Q2: What are the recommended storage conditions for this compound?

For long-term storage of a stock solution, it is recommended to store this compound at -80°C for up to two years, or at -20°C for up to one year.[3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvents is this compound soluble?

This compound is soluble in various organic solvents. For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common choice.[4][5] For in vivo applications, a formulation in corn oil or a mixture of DMSO, PEG300, Tween80, and ddH2O can be used, though the mixed solution should be used immediately.[3][5]

Q4: What are the typical concentrations of this compound used in cell culture experiments?

The effective concentration of this compound in vitro can vary depending on the cell line and the duration of the experiment. Generally, concentrations ranging from 0.1 µM to 10 µM are used to observe effects on autophagy and cell viability.[5][7] It is important to note that concentrations above 10 µM have been shown to be cytotoxic to all cells.[7] An IC50 value of 0.49 µM has been reported in A375P cells.[3]

Q5: What is a typical dosage for in vivo animal studies?

In mouse xenograft models, a dosage of 3 mg/kg administered intraperitoneally (i.p.) has been shown to significantly reduce tumor volume.[5] Another study mentions a dosage of 10 mg/kg.[8]

Troubleshooting Guides

Problem 1: Inconsistent or no effect of this compound on autophagy in my cell line.

  • Possible Cause 1: Incorrect concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting range is 0.1 µM to 10 µM.[5]

  • Possible Cause 2: Inactive compound.

    • Solution: Ensure that the compound has been stored correctly at -20°C or -80°C in a tightly sealed container to prevent degradation.[3] Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause 3: Low expression of the target protein, PPT1.

    • Solution: Before starting experiments, verify the expression level of PPT1 in your cell line of interest using techniques like Western blotting or qPCR. Cell lines with higher PPT1 expression may show a more robust response.[6]

  • Possible Cause 4: Insufficient incubation time.

    • Solution: The effects of this compound on autophagy can be time-dependent. A typical incubation time for observing changes in autophagy markers is 6 hours.[5] Consider performing a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration.

Problem 2: High background or unclear bands in Western blot for LC3B.

  • Possible Cause 1: Poor antibody quality.

    • Solution: Use a validated antibody specific for LC3B. Check the manufacturer's datasheet for recommended dilutions and protocols.

  • Possible Cause 2: Issues with protein transfer.

    • Solution: Due to the small size of LC3B-II (around 14-16 kDa), it is crucial to use a PVDF membrane with a pore size of 0.2 µm for efficient transfer.[4] Monitor the transfer process carefully.

  • Possible Cause 3: Protein degradation.

    • Solution: LC3B-I and LC3B-II are sensitive to degradation. Prepare fresh cell lysates and avoid repeated freeze-thaw cycles.[4] Lyse cells directly in a sample buffer containing protease inhibitors.

Problem 3: Difficulty dissolving this compound for in vivo studies.

  • Possible Cause: Improper solvent or mixing technique.

    • Solution: For in vivo administration, this compound can be dissolved in corn oil.[3] Alternatively, a multi-component solvent system can be used. For example, a 1 mg/ml solution can be prepared by dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.[5] Ensure vigorous vortexing to achieve a clear solution. This mixed solution should be prepared fresh before each use.

Quantitative Data Summary

ParameterValueReference
Storage Temperature (Stock Solution) -80°C (up to 2 years), -20°C (up to 1 year)[3]
Solubility (In Vitro) DMSO[4][5]
Solubility (In Vivo) Corn oil; 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline[3][5]
Typical In Vitro Concentration Range 0.1 - 10 µM[5][7]
Reported IC50 (A375P cells) 0.49 µM[3]
Typical In Vivo Dosage (i.p.) 3 - 10 mg/kg[5][8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Autophagy Marker LC3B
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 6 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in 2x Laemmli sample buffer. Scrape the cells and transfer the lysate to a microfuge tube.

  • Denaturation: Sonicate the lysate briefly and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 15% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (at the manufacturer's recommended dilution) in the blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3B-II band relative to the LC3B-I band indicates an accumulation of autophagosomes.

Visualizations

DC661_Mechanism_of_Action This compound This compound PPT1 PPT1 (Palmitoyl-Protein Thioesterase 1) This compound->PPT1 Inhibits Lysosome Lysosome This compound->Lysosome Causes Deacidification Autophagy Autophagy Inhibition This compound->Autophagy Inhibits Flux LMP Lysosomal Membrane Permeabilization This compound->LMP Induces PPT1->Lysosome Maintains Function Lysosome->Autophagy Required for Autophagic Flux Apoptosis Apoptosis Autophagy->Apoptosis Suppresses (in some contexts) LMP->Apoptosis Triggers Experimental_Workflow_Autophagy_Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis start Seed Cells treat Treat with this compound (0.1 - 10 µM, 6h) start->treat lyse Cell Lysis treat->lyse sds SDS-PAGE lyse->sds wb Western Blot (LC3B Antibody) sds->wb detect Detection & Analysis wb->detect

References

Validation & Comparative

DC661 vs. Hydroxychloroquine: A Comparative Guide to Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of DC661 and hydroxychloroquine (HCQ) as inhibitors of autophagy. The information presented is supported by experimental data to aid in the selection of the appropriate compound for research and therapeutic development.

At a Glance: this compound Demonstrates Superior Potency in Autophagy Inhibition

Experimental evidence indicates that this compound is a significantly more potent inhibitor of autophagy than hydroxychloroquine (HCQ). A novel dimeric chloroquine derivative, this compound, has been shown to be more effective at deacidifying lysosomes and inhibiting autophagic flux at lower concentrations compared to HCQ.[1] The half-maximal inhibitory concentration (IC50) of this compound in cell viability assays has been reported to be up to 100-fold lower than that of HCQ across various cancer cell lines.[2]

Quantitative Comparison of Autophagy Inhibition

ParameterThis compoundHydroxychloroquine (HCQ)References
Potency HighModerate[1][2]
Mechanism of Action Lysosomal deacidification, Inhibition of Palmitoyl-protein thioesterase 1 (PPT1)Lysosomal deacidification, Inhibition of autophagosome-lysosome fusion[1][3][4]
Autophagic Flux Inhibition More potent inhibitionPotent inhibition[1][2]
LC3-II Accumulation Striking accumulation at lower concentrations (0.1-10 µmol/L)Accumulation at higher concentrations[2]
p62 Accumulation Accumulation indicative of blocked autophagic fluxAccumulation indicative of blocked autophagic flux[3][5]
IC50 (Cell Viability) Up to 100-fold lower than HCQBaseline[2]

Mechanisms of Action: A Tale of Two Inhibitors

While both this compound and HCQ function as lysosomotropic agents that disrupt the final stages of autophagy, their molecular mechanisms exhibit key differences.

Hydroxychloroquine (HCQ): As a weak base, HCQ readily accumulates in the acidic environment of lysosomes.[6] This accumulation raises the lysosomal pH, leading to the inactivation of pH-dependent lysosomal hydrolases.[7] Consequently, the fusion of autophagosomes with lysosomes is impaired, resulting in the accumulation of autophagosomes and a blockage of autophagic degradation.[5][8] This is evidenced by the increased cellular levels of LC3-II, a protein associated with the autophagosome membrane, and p62/SQSTM1, a protein that is normally degraded by autophagy.[5][9]

This compound: this compound, a dimeric derivative of chloroquine, also deacidifies lysosomes but with greater efficacy than HCQ.[1][2] A key distinguishing feature of this compound is its identification as a potent inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][4] Inhibition of PPT1 by this compound has been shown to have downstream effects beyond autophagy, including the activation of the cGAS-STING signaling pathway, which can lead to an anti-tumor immune response.[10] This dual mechanism of direct autophagy inhibition and immune activation positions this compound as a compound with a broader potential therapeutic window.

Signaling Pathways

Below are diagrams illustrating the distinct signaling pathways affected by HCQ and this compound.

Caption: Mechanism of Hydroxychloroquine (HCQ) in Autophagy Inhibition.

DC661_Mechanism cluster_lysosome Lysosomal Targeting cluster_sting cGAS-STING Pathway Activation This compound This compound Lysosome Lysosome This compound->Lysosome PPT1 PPT1 This compound->PPT1 Inhibition Autophagy_Inhibition Autophagy Inhibition Lysosome->Autophagy_Inhibition Deacidification STING STING PPT1->STING Suppression cGAS cGAS cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β (Immune Response) IRF3->IFN_beta

Caption: Dual Mechanism of this compound in Autophagy and Immune Activation.

Experimental Protocols

Western Blot for LC3 and p62

This protocol is for the detection of the autophagy markers LC3 and p62/SQSTM1 by Western blot.

  • Cell Lysis:

    • Treat cells with this compound or HCQ at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysates briefly and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize protein levels to a loading control such as β-actin or GAPDH.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (LC3, p62) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Analysis detection->end

Caption: Western Blot Workflow for Autophagy Marker Analysis.

mCherry-eGFP-LC3 Autophagic Flux Assay

This assay measures autophagic flux by monitoring the fluorescence of a tandem mCherry-eGFP-LC3 reporter.

  • Cell Transfection/Transduction:

    • Establish a stable cell line expressing the mCherry-eGFP-LC3 plasmid or transduce cells with a corresponding viral vector.

  • Cell Treatment:

    • Plate the mCherry-eGFP-LC3 expressing cells and treat with this compound, HCQ, or control vehicle for the desired duration.

  • Fluorescence Microscopy:

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips onto microscope slides.

    • Image the cells using a confocal microscope with appropriate lasers for eGFP (excitation ~488 nm) and mCherry (excitation ~561 nm).

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of eGFP and mCherry).

    • Autolysosomes will appear as red puncta (mCherry fluorescence persists in the acidic lysosome, while eGFP is quenched).

    • Quantify the number of yellow and red puncta per cell to determine the autophagic flux. An increase in red puncta indicates successful autophagosome-lysosome fusion and flux, while an accumulation of yellow puncta suggests a blockage in fusion.

Autophagic_Flux_Workflow cluster_quantification start Stable Cell Line (mCherry-eGFP-LC3) treatment Cell Treatment (this compound/HCQ) start->treatment microscopy Confocal Microscopy treatment->microscopy analysis Image Analysis (Puncta Quantification) microscopy->analysis end Determine Autophagic Flux analysis->end yellow Yellow Puncta = Autophagosomes red Red Puncta = Autolysosomes

Caption: mCherry-eGFP-LC3 Autophagic Flux Assay Workflow.

Conclusion

This compound represents a more potent and multifaceted inhibitor of autophagy compared to hydroxychloroquine. Its dual action of potent lysosomal deacidification and specific inhibition of PPT1, leading to downstream immune activation, makes it a compelling candidate for further investigation in contexts where robust autophagy inhibition is desired, particularly in oncology. The experimental protocols provided herein offer standardized methods for the comparative evaluation of these and other autophagy modulators.

References

Comparative Analysis of DC661's Impact on PPT1 Wild-Type versus Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of DC661, a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), on cells with and without functional PPT1. The data presented herein is crucial for validating the on-target effects of this compound and understanding the cellular consequences of PPT1 inhibition. This document summarizes key experimental findings, details the methodologies used, and visualizes the underlying biological pathways and experimental workflows.

Data Summary: this compound Effects on Wild-Type vs. PPT1 Knockout Cells

The following table summarizes the key quantitative findings from studies investigating the impact of this compound on cellular processes in the presence and absence of PPT1. These studies highlight that the effects of this compound on autophagy and cell viability are largely dependent on the presence of its target, PPT1.

Parameter Cell Type Condition Observation Reference
Autophagy Flux A375P MelanomaWild-Type (WT) + this compoundIncreased accumulation of LC3B-II, indicating autophagy inhibition.[1]
A375P MelanomaPPT1 Knockout (KO)Impaired autophagy activity, similar to WT cells treated with this compound.[1][2]
A375P MelanomaPPT1 KO + this compoundNo further significant increase in LC3B-II accumulation compared to untreated KO cells.[2]
Cell Viability Various Cancer Cell LinesWT + this compoundDecreased cell viability with an IC50 significantly lower than hydroxychloroquine (HCQ).[1]
PPT1 KO CellsUntreatedReduced tumor growth in xenograft models compared to WT cells.[1][2]
PPT1 KO Cells+ this compoundSignificantly less sensitive to the anti-proliferative effects of this compound compared to WT cells.[2]
Lysosomal Function PPT1 KO CellsUntreatedConstitutive lysosomal deacidification.[2]
WT Cells+ this compoundLysosomal deacidification.[2]
PPT1 KO Cells+ this compoundNo further enhancement of lysosomal deacidification.[2]

Comparison with Alternative PPT1 Inhibitors

This compound is a dimeric quinacrine compound and a potent lysosomal inhibitor.[1] Other compounds, such as the antimalarials chloroquine (CQ) and hydroxychloroquine (HCQ), have also been shown to inhibit PPT1 activity, although with lower potency.

Compound Reported IC50 for PPT1 Key Characteristics Reference
This compound Estimated ~129.6 μM (in one assay)Dimeric form of hydroxychloroquine; maintains activity in acidic conditions.[2][3][4][5]
Chloroquine (CQ) 47.2 μMMonomeric compound; activity may be reduced in acidic lysosomal environment.[4][5]
Hydroxychloroquine (HCQ) 109.1 μMMonomeric compound; activity may be reduced in acidic lysosomal environment.[4][5]
Orlistat 178.8 nMIdentified as a potent inhibitor in a screening assay.[4][5]
Amodiaquine 344 μMAntimalarial that inhibits and binds to PPT1.[5]

Experimental Protocols

This section details the methodologies for key experiments used to validate the effects of this compound on PPT1 knockout cells.

Generation of PPT1 Knockout Cell Lines via CRISPR-Cas9

The generation of PPT1 knockout (KO) cell lines is a critical step to validate that the effects of this compound are on-target.

  • gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the PPT1 gene to induce frameshift mutations leading to a premature stop codon. Clone the designed sgRNAs into a suitable CRISPR-Cas9 vector.

  • Transfection: Transfect the Cas9-sgRNA construct into the desired cell line (e.g., A375P melanoma cells) using a suitable transfection reagent.

  • Single-Cell Cloning: Isolate single cells through fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.

  • Clone Expansion and Screening: Expand the single-cell clones and screen for PPT1 knockout by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify insertions or deletions (indels).

  • Validation of Knockout: Confirm the absence of PPT1 protein expression in the identified KO clones using Western blotting with a validated anti-PPT1 antibody.[2][6][7][8]

Autophagy Flux Assay (LC3B Immunoblotting)

This assay is used to measure the accumulation of autophagosomes, which is indicative of autophagy inhibition.

  • Cell Treatment: Plate wild-type (WT) and PPT1 KO cells and treat with this compound or a vehicle control for a specified time. A lysosomal inhibitor like bafilomycin A1 can be used as a positive control for autophagy blockade.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3B and a loading control (e.g., β-actin). LC3B-I is the cytosolic form, while LC3B-II is the lipidated, autophagosome-associated form.

  • Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities and calculate the LC3B-II/LC3B-I or LC3B-II/loading control ratio. An increase in this ratio indicates autophagosome accumulation.[1][2]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed WT and PPT1 KO cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PPT1 signaling pathway, the workflow for validating this compound's effect, and a comparison of its impact on wild-type versus knockout cells.

PPT1_Signaling_Pathway cluster_lysosome Lysosome cluster_lysosome_fusion PPT1 PPT1 Depalmitoylated_Protein Depalmitoylated Protein PPT1->Depalmitoylated_Protein Removes Palmitate Palmitoylated_Protein S-Palmitoylated Protein Palmitoylated_Protein->PPT1 Substrate Lysosomal_Degradation Protein Degradation Depalmitoylated_Protein->Lysosomal_Degradation Autophagy Autophagy Autophagosome Autophagosome Autophagy->Autophagosome Lysosome_Fusion Fusion Autophagosome->Lysosome_Fusion Autolysosome Autolysosome Lysosome_Fusion->Autolysosome Autolysosome->Lysosomal_Degradation Lysosome Lysosome Lysosome->Lysosome_Fusion This compound This compound This compound->PPT1 Inhibits

Caption: PPT1's role in lysosomal protein degradation and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_validation Validation WT_Cells Wild-Type (WT) Cells CRISPR CRISPR-Cas9 Targeting PPT1 WT_Cells->CRISPR DC661_Treatment Treat with this compound or Vehicle WT_Cells->DC661_Treatment KO_Cells PPT1 Knockout (KO) Cells CRISPR->KO_Cells KO_Cells->DC661_Treatment Autophagy_Assay Autophagy Assay (e.g., LC3B Western Blot) DC661_Treatment->Autophagy_Assay Viability_Assay Cell Viability Assay (e.g., MTT) DC661_Treatment->Viability_Assay Lysosomal_Assay Lysosomal Function Assay DC661_Treatment->Lysosomal_Assay Comparison Compare results between WT and KO cells Autophagy_Assay->Comparison Viability_Assay->Comparison Lysosomal_Assay->Comparison

Caption: Workflow for validating the on-target effect of this compound using PPT1 knockout cells.

DC661_Effect_Comparison cluster_wt Wild-Type Cells (PPT1+/+) cluster_ko PPT1 Knockout Cells (PPT1-/-) This compound This compound Treatment WT_PPT1 PPT1 Active This compound->WT_PPT1 Inhibits KO_PPT1 PPT1 Inactive This compound->KO_PPT1 No Target WT_Autophagy Autophagy Inhibition WT_PPT1->WT_Autophagy WT_Viability Decreased Cell Viability WT_PPT1->WT_Viability KO_Autophagy Baseline Autophagy Inhibition KO_PPT1->KO_Autophagy KO_Viability Resistance to this compound-induced Cell Death KO_PPT1->KO_Viability

Caption: Comparison of this compound's effects on wild-type versus PPT1 knockout cells.

References

DC661: A Potent Autophagy Inhibitor Demonstrates Superior Anticancer Efficacy Across Multiple Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the dimeric chloroquine derivative DC661 reveals its enhanced potency and effectiveness as an anticancer agent compared to its predecessors, hydroxychloroquine (HCQ) and Lys05. Through a distinct mechanism of action centered on the inhibition of palmitoyl-protein thioesterase 1 (PPT1), this compound triggers lysosomal dysfunction and robustly blocks autophagy, leading to cancer cell death. This guide provides a comparative overview of this compound's performance, supported by experimental data from various cancer models.

Comparative Efficacy of this compound

This compound has consistently demonstrated superior performance over other lysosomotropic agents in preclinical studies. Its unique dimeric structure contributes to its enhanced ability to deacidify lysosomes and inhibit the autophagic flux, a key cellular recycling process that cancer cells often exploit to survive.[1][2][3]

In Vitro Cytotoxicity

Across a range of cancer cell lines, this compound exhibits significantly lower half-maximal inhibitory concentrations (IC50) than HCQ, indicating greater potency.

Cell LineCancer TypeThis compound IC50 (µM)HCQ IC50 (µM)Fold DifferenceReference
VariousColon, Pancreas, Melanoma~0.1-1~10-100~100x[1][2][4]
Inhibition of Autophagy and Lysosomal Function

The primary mechanism of this compound involves the potent inhibition of autophagy. This is achieved through the deacidification of lysosomes, which is more pronounced with this compound treatment compared to HCQ or Lys05.[1][2] A key indicator of autophagy inhibition is the accumulation of the autophagic vesicle marker LC3B-II. Studies show that this compound treatment leads to a more significant accumulation of LC3B-II at lower concentrations compared to its analogues.[1][2][4]

ParameterThis compoundLys05HCQReference
Autophagic Flux InhibitionSignificantly more potentLess potentLess potent[2]
Lysosomal DeacidificationSignificantly greaterLess effectiveLess effective[1][2]
LC3B-II AccumulationStriking accumulation at lower concentrationsLess pronouncedLess pronounced[1][2]
Lysosomal Membrane PermeabilizationSignificantly higher percentage of cellsLower percentage of cellsLower percentage of cells[4]
Induction of Apoptosis and Suppression of Clonogenic Growth

In addition to inhibiting autophagy, this compound is a potent inducer of apoptosis (programmed cell death) in cancer cells.[1] It has also been shown to be more effective at suppressing the long-term clonogenic growth of melanoma cells compared to Lys05, HCQ, and even combined BRAF and MEK inhibition in BRAF-mutant melanoma.[1][2]

In Vivo Antitumor Activity

The anticancer effects of this compound have also been validated in animal models. In a HT29 human colorectal cancer xenograft model, intraperitoneal administration of this compound at a dose of 3 mg/kg resulted in a significant reduction in tumor volume and almost complete suppression of the daily tumor growth rate compared to control animals, without causing significant toxicity.[1] Furthermore, genetic knockout of PPT1, the molecular target of this compound, in cancer cells leads to a significant impairment of tumor growth, mirroring the effects of this compound treatment.[2][3][5]

Mechanism of Action: Targeting PPT1

Recent studies have identified palmitoyl-protein thioesterase 1 (PPT1) as the molecular target of this compound and other chloroquine derivatives.[2][5][6] PPT1 is a lysosomal enzyme, and its inhibition by this compound is a key event that leads to lysosomal dysfunction and the subsequent anticancer effects.[6][7] Notably, while HCQ and Lys05 also bind to and inhibit PPT1, only this compound maintains its inhibitory activity in the acidic environment of the lysosome.[3][5] The inhibition of PPT1 has been shown to not only block autophagy but also to affect the mTOR signaling pathway, a major regulator of cell growth.[6][7]

DC661_Mechanism_of_Action This compound This compound PPT1 PPT1 (Palmitoyl-protein thioesterase 1) This compound->PPT1 Inhibits Lysosome Lysosomal Dysfunction (Deacidification, LMP) This compound->Lysosome ImmuneResponse Enhanced Anti-Tumor Immune Response This compound->ImmuneResponse PPT1->Lysosome Regulates Autophagy Autophagy Inhibition (LC3B-II Accumulation) Lysosome->Autophagy Essential for mTOR mTOR Pathway Modulation Lysosome->mTOR Apoptosis Apoptosis Lysosome->Apoptosis Induces CellDeath Cancer Cell Death Autophagy->CellDeath Leads to Apoptosis->CellDeath ImmuneResponse->CellDeath

Figure 1. Simplified signaling pathway of this compound's anticancer effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., melanoma, colon, pancreas cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, HCQ, or Lys05 for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Autophagy Flux Analysis (LC3B Immunoblotting)
  • Cell Treatment: Cells are treated with various concentrations of this compound, HCQ, or Lys05 for a defined time (e.g., 6 hours).

  • Lysate Preparation: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for LC3B.

  • Detection: A secondary antibody conjugated to a detection enzyme is used, and the protein bands (LC3B-I and LC3B-II) are visualized.

  • Analysis: The ratio of LC3B-II to LC3B-I (or a loading control like actin) is quantified to assess the level of autophagosome accumulation.

In Vivo Tumor Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., HT29) are injected subcutaneously into the flanks of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 3 mg/kg), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., daily or every other day) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are recorded. Mouse weights are monitored throughout the study to assess toxicity.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model cell_culture Cancer Cell Culture (e.g., Melanoma, Colon) drug_treatment Treatment with This compound, HCQ, Lys05 cell_culture->drug_treatment mtt_assay MTT Assay (IC50 Determination) drug_treatment->mtt_assay wb_assay Western Blot (LC3B-II for Autophagy) drug_treatment->wb_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL) drug_treatment->apoptosis_assay xenograft Xenograft Implantation (e.g., HT29 in NSG mice) treatment_group Systemic Administration (e.g., this compound i.p.) xenograft->treatment_group tumor_monitoring Tumor Volume Measurement treatment_group->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, IHC) tumor_monitoring->endpoint_analysis

Figure 2. General experimental workflow for evaluating this compound's anticancer effects.

Conclusion

References

Dimeric Chloroquine Analogue DC661 Demonstrates Superior Potency Over Monomeric Derivatives in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data reveals that DC661, a novel dimeric chloroquine derivative, exhibits significantly enhanced anti-cancer activity compared to its monomeric counterparts, such as hydroxychloroquine (HCQ) and Lys05. This heightened potency is attributed to its superior ability to inhibit lysosomal function and autophagy, processes critical for cancer cell survival and proliferation.

Researchers in the field of drug development and oncology are continually seeking more effective therapeutic agents. This guide provides a detailed comparison of the dimeric chloroquine derivative this compound and monomeric chloroquine derivatives, focusing on their mechanism of action, potency, and the experimental evidence supporting these findings. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential advantages of this compound as a therapeutic candidate.

Superior Potency of this compound in In Vitro Studies

Experimental data consistently demonstrates the superior potency of this compound in various cancer cell lines when compared to monomeric chloroquine derivatives. This increased efficacy is observed across multiple key indicators of anti-cancer activity, including cytotoxicity, inhibition of autophagy, and deacidification of lysosomes.

Comparative Cytotoxicity

A significant difference in cytotoxic activity is a primary indicator of this compound's enhanced potency. Across multiple cancer cell lines, this compound has an IC50 (half-maximal inhibitory concentration) for cell viability that is approximately 100-fold lower than that of hydroxychloroquine (HCQ)[1][2][3]. In melanoma cells, concentrations of this compound above 10 µM resulted in complete cell death, a stark contrast to the effects observed with Lys05 and HCQ at similar concentrations[2][3].

CompoundCell LineAssayIC50Reference
This compound Multiple Cancer Cell LinesMTT Assay (72h)~100-fold lower than HCQ[1][2][3]
Hydroxychloroquine (HCQ) Multiple Cancer Cell LinesMTT Assay (72h)-[1][2][3]
This compound Melanoma CellsCell ViabilityAll cells died at >10 µM[2][3]
Lys05 Melanoma CellsCell ViabilityCells survived at >10 µM[2][3]
Hydroxychloroquine (HCQ) Melanoma CellsCell ViabilityCells survived at >10 µM[2][3]
Enhanced Inhibition of Autophagy

This compound is a more potent inhibitor of autophagy, a cellular recycling process that cancer cells often exploit to survive stress. In melanoma cells expressing an mCherry-eGFP-LC3B reporter, this compound demonstrated a significantly more potent inhibition of autophagic flux compared to both HCQ and Lys05[2][3]. This is evidenced by a more pronounced accumulation of the autophagic vesicle marker LC3B-II at lower concentrations of this compound[2].

CompoundEffect on AutophagyMethodReference
This compound Significantly more potent inhibition of autophagic fluxmCherry-eGFP-LC3B reporter assay[2][3]
Lys05 Less potent inhibition of autophagic fluxmCherry-eGFP-LC3B reporter assay[2][3]
Hydroxychloroquine (HCQ) Less potent inhibition of autophagic fluxmCherry-eGFP-LC3B reporter assay[2][3]
Potent Lysosomal Deacidification

The mechanism underlying the enhanced activity of this compound involves its superior ability to deacidify lysosomes. Lysosomes are acidic organelles crucial for cellular degradation pathways. This compound treatment leads to a significantly greater level of lysosomal deacidification compared to HCQ or Lys05[2][3]. This disruption of lysosomal pH is a key factor in its potent anti-cancer effects.

Mechanism of Action: Targeting Palmitoyl-Protein Thioesterase 1 (PPT1)

Recent studies have identified palmitoyl-protein thioesterase 1 (PPT1) as a key molecular target for both monomeric and dimeric chloroquine derivatives[2][3]. PPT1 is a lysosomal enzyme that plays a role in autophagy and mTOR signaling, both of which are critical for cancer cell growth and survival.

This compound, along with HCQ and Lys05, binds to and inhibits the enzymatic activity of PPT1. However, this compound exhibits a crucial advantage: it maintains its inhibitory activity in acidic environments, such as the tumor microenvironment, whereas the activity of monomeric derivatives is diminished[2][3]. This sustained activity in acidic conditions likely contributes to the superior in vivo efficacy of this compound. Inhibition of PPT1 by these compounds leads to the accumulation of palmitoylated proteins, disruption of lysosomal function, and ultimately, cancer cell death.

PPT1 Signaling Pathway Mechanism of Action of this compound and Chloroquine Derivatives cluster_lysosome Lysosome cluster_cell Cancer Cell PPT1 PPT1 mTORC1 mTORC1 PPT1->mTORC1 Activates Autophagy Autophagy PPT1->Autophagy Regulates mTORC1->Autophagy Inhibits This compound This compound This compound->PPT1 Potent Inhibition This compound->Autophagy Strongly Inhibits Chloroquine_Derivatives Monomeric Chloroquine Derivatives Chloroquine_Derivatives->PPT1 Inhibition Chloroquine_Derivatives->Autophagy Inhibits Cell_Death Cell Death Autophagy->Cell_Death Suppression leads to Cell_Growth Cell Growth & Survival Autophagy->Cell_Growth

Caption: Signaling pathway of this compound and monomeric chloroquine derivatives.

Experimental Protocols

The following are summaries of the key experimental protocols used to compare the potency of this compound and monomeric chloroquine derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, HCQ, or Lys05 for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Autophagic Flux Assay (mCherry-eGFP-LC3B)

This assay utilizes a tandem fluorescently tagged LC3B protein (mCherry-eGFP-LC3B) to monitor autophagic flux.

  • Cell Transfection/Transduction: Cancer cells are engineered to stably express the mCherry-eGFP-LC3B reporter protein.

  • Compound Treatment: Cells are treated with this compound, HCQ, or Lys05 for a defined period.

  • Fluorescence Microscopy: Cells are imaged using a fluorescence microscope.

  • Image Analysis:

    • In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.

    • When autophagosomes fuse with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mCherry signal persists, resulting in red puncta.

    • An accumulation of yellow puncta indicates a blockage of autophagic flux (impaired fusion with lysosomes or lysosomal degradation). An increase in red puncta suggests an increase in autophagic flux.

Lysosomal Deacidification Assay (LysoSensor)

LysoSensor probes are fluorescent dyes that are used to measure the pH of acidic organelles like lysosomes.

  • Cell Seeding: Cells are grown on a suitable imaging dish or plate.

  • Compound Treatment: Cells are treated with the test compounds (this compound, HCQ, Lys05).

  • LysoSensor Staining: Cells are loaded with a LysoSensor probe (e.g., LysoSensor Green DND-189) at a specific concentration (e.g., 1 µM) for a short incubation period.

  • Fluorescence Imaging: The fluorescence intensity of the LysoSensor probe is measured using a fluorescence microscope or a plate reader.

  • Data Analysis: An increase in fluorescence intensity of certain LysoSensor probes indicates an increase in lysosomal pH (deacidification).

Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Potency Assessment cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound or Monomeric Derivatives Seed_Cells->Treat_Cells MTT_Assay MTT Assay (Cytotoxicity) Treat_Cells->MTT_Assay Autophagy_Assay mCherry-eGFP-LC3B Assay (Autophagic Flux) Treat_Cells->Autophagy_Assay LysoSensor_Assay LysoSensor Assay (Lysosomal pH) Treat_Cells->LysoSensor_Assay Analyze_Data Quantify and Compare Potency MTT_Assay->Analyze_Data Autophagy_Assay->Analyze_Data LysoSensor_Assay->Analyze_Data

Caption: Workflow for comparing the potency of this compound and monomeric derivatives.

Conclusion

References

Independent Verification of DC661's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DC661, a novel dimeric quinacrine, with other lysosomotropic agents, offering supporting experimental data and detailed protocols for the independent verification of its mechanism of action. This compound has been identified as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme implicated in cancer progression. This document outlines the necessary experiments to validate this mechanism and compares the efficacy of this compound with its monomeric precursor, hydroxychloroquine (HCQ), and another dimeric analog, Lys05.

Comparative Analysis of Lysosomotropic Agents

This compound has demonstrated significantly greater potency in lysosomal deacidification and autophagy inhibition compared to HCQ and Lys05.[1][2] This increased efficacy is attributed to its dimeric structure.[1] The primary molecular target of this compound and other chloroquine derivatives has been identified as palmitoyl-protein thioesterase 1 (PPT1).[1][3] While both HCQ and Lys05 also bind to and inhibit PPT1, this compound uniquely maintains its inhibitory activity in acidic environments, a characteristic of the tumor microenvironment.[1]

CompoundTargetIC50 (72-hour MTT assay)Key Characteristics
This compound PPT1~100-fold lower than HCQ across multiple cancer cell lines[2]Potent lysosomal deacidification and autophagy inhibition, maintains activity in acidic media.[1]
Hydroxychloroquine (HCQ) PPT1Varies by cell lineMonomeric chloroquine derivative, modest lysosomal inhibition, reduced activity in acidic media.[1][4][5]
Lys05 PPT1 (presumed)More potent than HCQDimeric chloroquine, potent lysosomal deacidification and autophagy inhibition.[6][7][8]

Experimental Protocols for Mechanism of Action Verification

To independently verify the mechanism of action of this compound as a PPT1 inhibitor, a series of biochemical and cell-based assays should be performed. These experiments are designed to confirm target engagement, assess the downstream cellular effects, and evaluate in vivo efficacy.

Target Identification: Photoaffinity Labeling and Pulldown Assay

This experiment aims to directly identify the protein target of this compound within the cell. A photoaffinity probe of this compound is used to covalently bind to its target upon UV irradiation, which is then isolated and identified.

Experimental Protocol:

  • Probe Synthesis: Synthesize a this compound photoaffinity probe by incorporating a photoreactive group (e.g., benzophenone or diazirine) and an affinity tag (e.g., biotin).[9]

  • Cell Treatment: Treat cancer cells (e.g., A375 melanoma or HT29 colon cancer cells) with the this compound photoaffinity probe. Include a control group treated with an excess of unlabeled this compound to demonstrate competitive binding.[9]

  • UV Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its target protein.[10][11]

  • Cell Lysis: Lyse the cells to release the protein contents.

  • Affinity Pulldown: Use streptavidin-coated beads to capture the biotin-tagged this compound-protein complexes.[10]

  • Elution and Protein Identification: Elute the captured proteins and identify them using mass spectrometry.

G cluster_workflow Photoaffinity Labeling Workflow A Synthesize this compound Photoaffinity Probe B Treat Cells with Probe (with/without competitor) A->B C UV Irradiation (Covalent Crosslinking) B->C D Cell Lysis C->D E Affinity Pulldown (Streptavidin Beads) D->E F Elution E->F G Mass Spectrometry (Protein Identification) F->G

Figure 1: Photoaffinity Labeling Workflow.
Assessment of Autophagy Inhibition: Western Blot for LC3B

This assay quantifies the accumulation of LC3B-II, a marker for autophagosomes, to measure the inhibition of autophagic flux.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cancer cells and treat with varying concentrations of this compound, HCQ, and Lys05 for a specified time (e.g., 6 hours).[2] Include a vehicle-treated control.

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12][13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST.[12]

    • Incubate with a primary antibody against LC3B.[12][14]

    • Wash and incubate with an HRP-conjugated secondary antibody.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[14]

  • Analysis: Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio indicates inhibition of autophagy.

Evaluation of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[15][16]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, HCQ, and Lys05 for 72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Measurement of Lysosomal Deacidification: LysoSensor Assay

This assay utilizes a fluorescent probe (e.g., LysoSensor) that exhibits a pH-dependent fluorescence to measure the acidity of lysosomes.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips or in a multi-well plate and treat with this compound, HCQ, and Lys05.

  • LysoSensor Staining: Incubate the cells with a LysoSensor probe according to the manufacturer's instructions.[18]

  • Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. A shift in fluorescence indicates a change in lysosomal pH.

  • Quantitative Analysis: For a quantitative measurement, use a fluorometric plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[18] A standard curve can be generated to correlate fluorescence with lysosomal pH.[18]

In Vivo Antitumor Activity: Tumor Xenograft Model

This study evaluates the efficacy of this compound in a living organism by assessing its ability to inhibit tumor growth.

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., HT29) into the flanks of immunocompromised mice (e.g., NSG mice).[19][20][21]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, HCQ, Lys05).[20]

  • Drug Administration: Administer the compounds to the mice via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.[2]

  • Tumor Measurement: Measure the tumor volume regularly using calipers.[20]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for autophagy markers).[19]

Signaling Pathway of this compound Action

This compound exerts its anticancer effects by targeting PPT1, leading to a cascade of cellular events. Inhibition of PPT1 disrupts lysosomal function, causing lysosomal deacidification and blockage of the autophagic flux. This impairment of autophagy, a critical survival mechanism for cancer cells, ultimately leads to apoptosis and cell death.

G cluster_pathway This compound Signaling Pathway This compound This compound PPT1 PPT1 This compound->PPT1 Inhibits Lysosome Lysosomal Function PPT1->Lysosome Maintains Deacidification Lysosomal Deacidification Lysosome->Deacidification Disrupts Autophagy Autophagy Lysosome->Autophagy Enables Deacidification->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Inhibition leads to CellDeath Cancer Cell Death Autophagy->CellDeath Prevents Apoptosis->CellDeath Induces

Figure 2: this compound Mechanism of Action Pathway.

Conclusion

The experimental framework detailed in this guide provides a comprehensive approach for the independent verification of this compound's mechanism of action as a potent PPT1 inhibitor. The comparative data highlights its superior efficacy over existing lysosomotropic agents, particularly in the context of the acidic tumor microenvironment. These findings underscore the therapeutic potential of this compound as a novel anticancer agent and provide a robust methodology for its further investigation.

References

A Head-to-Head Comparison: DC661 and Bafilomycin A1 in Lysosomal Inhibition and Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating cellular pathways and developing novel therapeutics. This guide provides a comprehensive side-by-side comparison of two potent inhibitors of lysosomal function, DC661 and Bafilomycin A1, with a focus on their mechanisms, quantitative performance, and experimental applications.

This comparison guide delves into the distinct characteristics of this compound, a selective inhibitor of palmitoyl-protein thioesterase 1 (PPT1), and Bafilomycin A1, a well-established inhibitor of vacuolar H+-ATPase (V-ATPase). Both compounds ultimately lead to the disruption of lysosomal function and are widely used to study autophagy, a critical cellular degradation and recycling process. Understanding their differential modes of action and cellular effects is crucial for the accurate interpretation of experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and Bafilomycin A1 based on available experimental data. Direct comparison of some values should be approached with caution due to variations in experimental systems and conditions.

FeatureThis compoundBafilomycin A1
Primary Molecular Target Palmitoyl-protein thioesterase 1 (PPT1)[1][2]Vacuolar H+-ATPase (V-ATPase)[3]
Mechanism of Action Binds to and inhibits the enzymatic activity of PPT1, a lysosomal depalmitoylating enzyme.[1][4]Specifically binds to the V0 subunit of V-ATPase, blocking proton translocation and inhibiting its activity.[3][5]
IC50 for Primary Target Not explicitly reported in molar concentrations. Inhibition of PPT1 enzymatic activity in cells is dose-dependent and more potent than hydroxychloroquine (HCQ).[1]H+ translocation completely inhibited at 10 nM in Neurospora crassa vacuolar membranes.[6] Dose-dependent inhibition of proton translocation observed from 0.006 nM to 6 nM.[5]
Effect on Lysosomal pH Induces significant lysosomal deacidification, greater than that observed with HCQ or Lys05.[1][7]Increases intralysosomal pH from ~5.1-5.5 to ~6.3 at 1 µM.[1] Raises lysosomal pH at a concentration of 100 nM.
Autophagy Inhibition Potently inhibits autophagic flux at concentrations between 0.1 and 10 µM in melanoma cells.[2][8]Blocks autophagosome-lysosome fusion and inhibits the degradation of autophagic cargo.[9][10]
Cytotoxicity (IC50) 0.5 µM (Hep 1-6 cells, CCK-8 assay) and 0.6 µM (Hep 3B cells, CCK-8 assay).[7] IC50 in 72-hour MTT assays is 100-fold lower than that of HCQ across multiple cancer cell lines.[1][2][11]Varies depending on the cell line and assay.
Induction of Apoptosis Induces apoptosis in various cancer cell lines.[7]Induces apoptosis.
Off-Target Effects Not extensively characterized.At higher concentrations, can affect other ATPases and cellular processes.[10]

Mechanism of Action and Signaling Pathways

This compound and Bafilomycin A1 disrupt lysosomal function and autophagy through distinct molecular mechanisms.

This compound targets and inhibits palmitoyl-protein thioesterase 1 (PPT1), a crucial lysosomal enzyme responsible for removing palmitate groups from modified proteins (depalmitoylation).[1] Inhibition of PPT1 leads to the accumulation of palmitoylated proteins within the lysosome, disrupting its normal function, including the maintenance of lysosomal pH and autophagic flux.[1][4] This ultimately triggers downstream cellular events such as apoptosis.[7]

This compound This compound PPT1 PPT1 This compound->PPT1 inhibits Palmitoylated_Proteins Accumulation of Palmitoylated Proteins PPT1->Palmitoylated_Proteins prevents depalmitoylation of Lysosomal_Dysfunction Lysosomal Dysfunction Palmitoylated_Proteins->Lysosomal_Dysfunction Lysosomal_Deacidification Lysosomal Deacidification Lysosomal_Dysfunction->Lysosomal_Deacidification Autophagy_Inhibition Autophagy Inhibition Lysosomal_Dysfunction->Autophagy_Inhibition Apoptosis Apoptosis Lysosomal_Dysfunction->Apoptosis

Caption: Mechanism of action of this compound.

Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular compartments like lysosomes.[3] By binding to the V0 subunit of the V-ATPase, Bafilomycin A1 prevents the pumping of protons into the lysosome, leading to an increase in lysosomal pH.[5] This de-acidification inhibits the activity of pH-dependent lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes, thereby halting the autophagic process at a late stage.[9][10]

Bafilomycin_A1 Bafilomycin A1 V_ATPase V-ATPase Bafilomycin_A1->V_ATPase inhibits Proton_Pumping Proton Pumping (H+ into lysosome) V_ATPase->Proton_Pumping Lysosomal_Acidification Lysosomal Acidification Proton_Pumping->Lysosomal_Acidification Lysosomal_Hydrolases Active Lysosomal Hydrolases Lysosomal_Acidification->Lysosomal_Hydrolases activates Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Lysosomal_Acidification->Autophagosome_Lysosome_Fusion enables Autophagic_Degradation Autophagic Degradation Lysosomal_Hydrolases->Autophagic_Degradation Autophagosome_Lysosome_Fusion->Autophagic_Degradation

Caption: Mechanism of action of Bafilomycin A1.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experiments used to characterize this compound and Bafilomycin A1.

Palmitoyl-Protein Thioesterase 1 (PPT1) Enzyme Activity Assay (for this compound)

This assay measures the enzymatic activity of PPT1 and its inhibition by compounds like this compound. A common method is the Van Diggelen PPT1 enzyme assay.[4]

Principle: The assay utilizes a synthetic substrate that, when cleaved by PPT1, releases a fluorescent product. The rate of fluorescence increase is proportional to the PPT1 activity.

General Protocol:

  • Cell Lysate Preparation: Cells are sonicated in water containing protease inhibitors to release cellular components, including PPT1.[4]

  • Protein Quantification: The protein concentration of the lysate is determined using a standard method like the BCA assay.[4]

  • Enzymatic Reaction: A known amount of cell lysate is incubated with a fluorogenic PPT1 substrate in an appropriate reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Fluorescence Measurement: The fluorescence of the released product is measured using a fluorometer at the appropriate excitation and emission wavelengths.

  • Inhibition Assay: To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

V-ATPase Inhibition Assay (for Bafilomycin A1)

This assay measures the activity of V-ATPase, typically by monitoring proton pumping or ATP hydrolysis.

Principle: The activity of V-ATPase can be assessed by measuring the ATP-dependent acidification of isolated vesicles or by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

General Protocol (Proton Pumping Assay):

  • Vesicle Preparation: Vacuolar membrane vesicles are isolated from a suitable source (e.g., yeast, cultured cells).[6]

  • Fluorescence Quenching: The vesicles are incubated in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange or quinacrine).

  • Initiation of Pumping: ATP is added to the mixture to initiate V-ATPase-mediated proton pumping into the vesicles. This influx of protons leads to a quenching of the fluorescent signal.

  • Inhibition Measurement: The assay is performed in the presence of different concentrations of Bafilomycin A1. The extent of inhibition is determined by the reduction in the rate or extent of fluorescence quenching compared to a control without the inhibitor.[5][6]

Autophagy Flux Assay (LC3-II Turnover)

This experiment is used to determine whether a compound induces the accumulation of autophagosomes by blocking their degradation.

cluster_0 Experimental Workflow Start Start Treat_Cells Treat cells with compound (e.g., this compound or Bafilomycin A1) and/or autophagy inducer Start->Treat_Cells Lyse_Cells Lyse cells and collect protein Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot Transfer proteins to membrane and probe with anti-LC3 antibody SDS_PAGE->Western_Blot Detect_Bands Detect LC3-I and LC3-II bands Western_Blot->Detect_Bands Quantify Quantify band intensities and calculate LC3-II/LC3-I ratio Detect_Bands->Quantify End End Quantify->End

Caption: Western blot workflow for assessing autophagy flux.

Principle: During autophagy, the cytosolic protein LC3-I is converted to its lipidated form, LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio can indicate either an induction of autophagy or a blockage in autophagosome degradation. To distinguish between these possibilities, cells are co-treated with an autophagy inhibitor.

General Protocol (Western Blotting):

  • Cell Treatment: Cells are treated with the compound of interest (this compound or Bafilomycin A1) for a specific duration. For autophagic flux analysis, cells are often co-treated with a known autophagy inducer (e.g., starvation, rapamycin).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with a primary antibody specific for LC3, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.

  • Detection and Quantification: The bands corresponding to LC3-I and LC3-II are visualized and quantified. An accumulation of LC3-II in the presence of the inhibitor, especially when combined with an autophagy inducer, indicates a blockage of autophagic flux.[12][13]

Conclusion

Both this compound and Bafilomycin A1 are invaluable tools for studying lysosomal function and autophagy. However, their distinct mechanisms of action necessitate careful consideration when designing experiments and interpreting data. This compound offers a novel approach to lysosomal inhibition by targeting PPT1, a key enzyme in protein depalmitoylation. Bafilomycin A1 remains the gold standard for direct and potent inhibition of V-ATPase and lysosomal acidification. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired point of intervention in the autophagic pathway. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies.

References

Assessing the Synergistic Effects of DC661 with Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of DC661, a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor, when used in combination with other chemotherapeutic agents. The content is supported by experimental data to assist researchers in evaluating the synergistic potential of this compound in various cancer models.

Synergistic Effects of this compound with Sorafenib in Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the synergistic anti-tumor effects of this compound when combined with sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC). This combination has been shown to overcome adaptive resistance to sorafenib and enhance its therapeutic efficacy.[1]

In Vitro Synergism

The combination of this compound and sorafenib has demonstrated significant synergistic effects in HCC cell lines.

Table 1: In Vitro Performance of this compound and its Combination with Sorafenib in HCC Cell Lines

Cell LineTreatmentIC50 (µM)Key FindingsReference
Hep 3BThis compound0.6Dose-dependent growth inhibition.[1]
Hep 1-6This compound0.5Dose-dependent growth inhibition.[1]
Hep 3BThis compound + SorafenibNot explicitly quantified, but CCK-8 assays showed increased sensitivity to sorafenib.Synergistically induced apoptosis as confirmed by Annexin-V assay.[1]
Hep 1-6This compound + SorafenibNot explicitly quantified, but CCK-8 assays showed increased sensitivity to sorafenib.Synergistically induced apoptosis as confirmed by Annexin-V assay.[1]
In Vivo Synergism

In vivo studies using HCC tumor models have confirmed the synergistic efficacy of the this compound and sorafenib combination.

Table 2: In Vivo Performance of this compound and Sorafenib Combination in an HCC Mouse Model

Treatment GroupDosageMean Tumor Volume ReductionKey FindingsReference
ControlVehicle-Uninhibited tumor growth.[2]
This compound3 mg/kg/dSignificant reduction compared to control.Similar efficacy to sorafenib monotherapy.[2]
Sorafenib30 mg/kg/dSignificant reduction compared to control.Similar efficacy to this compound monotherapy.[2]
This compound + Sorafenib3 mg/kg/d + 30 mg/kg/dMaximal suppression of tumor growth.Significantly more effective than either monotherapy, demonstrating a clear synergistic effect.[1][2][2]

Mechanism of Synergistic Action

The synergistic effect of this compound with chemotherapeutics like sorafenib stems from its unique mechanism of action targeting PPT1, a key enzyme in lysosomal function and autophagy.

Signaling Pathway of this compound-Induced Sensitization to Chemotherapy

cluster_cell Cancer Cell This compound This compound PPT1 PPT1 This compound->PPT1 Inhibition Lysosome Lysosome This compound->Lysosome Causes Deacidification & Permeability PPT1->Lysosome Maintains Function mTORC1 mTORC1 PPT1->mTORC1 Maintains Activity Autophagy Autophagy Lysosome->Autophagy Enables Autophagic Flux Apoptosis Mitochondrial Apoptosis Lysosome->Apoptosis Induces CellDeath Synergistic Cell Death Autophagy->CellDeath Inhibition leads to Sensitization mTORC1->Autophagy Inhibition Apoptosis->CellDeath Chemotherapeutic Chemotherapeutic (e.g., Sorafenib) Chemotherapeutic->Autophagy Induces (Adaptive Resistance) Chemotherapeutic->Apoptosis Induces

Caption: this compound inhibits PPT1, leading to lysosomal dysfunction, autophagy inhibition, and apoptosis induction, which synergizes with chemotherapeutics.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound's synergistic effects are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells (e.g., Hep 3B, Hep 1-6) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound, the chemotherapeutic agent (e.g., sorafenib), or a combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values. Assess synergy using the Combination Index (CI) method where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Hep 1-6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapeutic alone, combination). Administer drugs via the appropriate route (e.g., intraperitoneal injection for this compound, oral gavage for sorafenib) at the specified dosages and schedule.

  • Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and autophagy markers).

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Western Blot Analysis for Autophagy Markers
  • Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against autophagy markers (e.g., LC3B, p62/SQSTM1) and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels. An increase in the LC3-II/LC3-I ratio and p62 accumulation is indicative of autophagy inhibition.

Experimental Workflow for Assessing Synergy

cluster_workflow Synergy Assessment Workflow A In Vitro Screening (Cell Viability Assays) B Mechanism of Action Studies (Apoptosis, Autophagy Assays) A->B Promising Combinations C In Vivo Validation (Xenograft Models) B->C Confirmed Mechanism D Toxicity Assessment C->D Efficacy Demonstrated E Favorable Synergistic Combination D->E Acceptable Safety Profile

Caption: A stepwise workflow for the preclinical assessment of synergistic combinations involving this compound.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of DC661

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of DC661, a potent palmitoyl-protein thioesterase 1 (PPT1) inhibitor, to minimize risk and ensure regulatory adherence.

This compound is a valuable tool in cancer and lysosomal research; however, its bioactive nature necessitates careful consideration of its end-of-life management. Improper disposal can lead to environmental contamination and potential health hazards. The following procedures are designed to provide clear, actionable instructions for the safe inactivation and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including the preparation of waste solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors or aerosols.

Disposal Protocol: A Two-Pronged Approach to Neutralization

The recommended disposal method for this compound involves a two-step chemical inactivation process targeting its primary functional groups: the thioester and the acridine core. This ensures the complete degradation of the compound into less hazardous byproducts.

Step 1: Hydrolysis of the Thioester Bond

The thioester linkage in this compound can be readily cleaved through hydrolysis. This is a critical step in deactivating the molecule's potent inhibitory activity.

Experimental Protocol:

  • Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Carefully dissolve 40 g of NaOH pellets in 1 liter of distilled water. This process is exothermic, so it is advisable to cool the solution in an ice bath.

  • Treat the this compound Waste: For every 1 volume of this compound waste (e.g., contaminated solutions, unused stock), add 10 volumes of the 1 M NaOH solution.

  • Incubate: Allow the mixture to react for a minimum of 2 hours at room temperature with occasional stirring. This will ensure the complete hydrolysis of the thioester bond.

Step 2: Oxidation of the Acridine Core

Following the hydrolysis of the thioester, the acridine moiety should be degraded. Acridine and its derivatives can be effectively broken down by strong oxidizing agents.

Experimental Protocol:

  • Prepare a 10% (v/v) Sodium Hypochlorite (Bleach) Solution: Dilute commercially available bleach (typically 5-6% sodium hypochlorite) with an equal volume of water.

  • Neutralize the Basic Solution: After the 2-hour incubation with NaOH, slowly and carefully add the 10% sodium hypochlorite solution to the reaction mixture. The addition should be done in a dropwise manner to control any potential exothermic reaction. Continue adding the bleach solution until the characteristic yellow color of the quinacrine-like structure disappears.

  • Final pH Adjustment: After the color change, check the pH of the solution. If it is still basic, neutralize it to a pH between 6.0 and 8.0 using a suitable acid, such as 1 M hydrochloric acid (HCl).

Final Disposal

Once the two-step inactivation process is complete and the solution is neutralized, the resulting waste can be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. The decontaminated solution should be collected in a properly labeled waste container.

Quantitative Data Summary

ParameterValue/Instruction
Reagent Concentration 1 M Sodium Hydroxide
10% (v/v) Sodium Hypochlorite
Reagent to Waste Ratio 10:1 (NaOH solution to this compound waste)
Incubation Time Minimum 2 hours at room temperature
Final pH Target 6.0 - 8.0

Disposal Workflow Diagram

DC661_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generation ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood hydrolysis Step 1: Thioester Hydrolysis (Add 1M NaOH, 10:1 ratio) fume_hood->hydrolysis incubation Incubate for 2 hours at RT hydrolysis->incubation oxidation Step 2: Acridine Oxidation (Add 10% Bleach) incubation->oxidation neutralization Neutralize to pH 6-8 oxidation->neutralization disposal Dispose as Hazardous Waste neutralization->disposal

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can confidently manage this compound waste, ensuring the safety of themselves and their colleagues while maintaining compliance with environmental regulations. This commitment to responsible chemical handling is a cornerstone of a robust and respected research enterprise.

Essential Safety and Operational Protocols for Handling DC661

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the safe handling and disposal of the chemical compound designated as DC661. Given the absence of a specific Safety Data Sheet (SDS) for this compound in public domains, this document outlines a conservative approach based on general best practices for handling potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must replace the general recommendations provided below with specific information from the official SDS for this compound as soon as it is available.

Immediate Safety and Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The selection of PPE is contingent on the nature of the work being performed and the specific hazards posed by the chemical.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Recommended Material/Type Rationale
Low-Volume Handling & Weighing (in a ventilated enclosure) Eye Protection, Lab Coat, GlovesChemical Splash Goggles, Fully-buttoned Lab Coat, Nitrile or Neoprene GlovesProtects against accidental splashes, skin contact, and contamination of personal clothing.
Solution Preparation & Transfers Eye Protection, Lab Coat, Gloves, Face ShieldChemical Splash Goggles, Fully-buttoned Lab Coat, Nitrile or Neoprene Gloves, Full-face ShieldProvides an additional layer of protection for the face and eyes from splashes during liquid handling.
High-Risk Operations (e.g., heating, potential for aerosolization) Respiratory Protection, Eye Protection, Lab Coat, Gloves, Face ShieldN95 Respirator or higher (as per risk assessment), Chemical Splash Goggles, Fully-buttoned Lab Coat, Nitrile or Neoprene Gloves, Full-face ShieldMinimizes the risk of inhaling hazardous vapors or aerosols that may be generated.
Spill Cleanup Respiratory Protection, Eye Protection, Chemical-Resistant Suit/Apron, Double Gloves, Chemical-Resistant BootsAir-Purifying Respirator with appropriate cartridges, Chemical Splash Goggles, Chemical-Resistant Apron or Suit, Heavy-duty Nitrile or Butyl Gloves, Chemical-Resistant BootsEnsures full-body protection from concentrated chemical exposure during spill management.

Experimental Protocol: General Handling Procedure for this compound

This protocol outlines a general workflow for handling this compound in a laboratory setting. This should be adapted based on the specific experimental requirements and the information provided in the official SDS.

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for this compound to understand its specific hazards.

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the designated fume hood or ventilated enclosure is functioning correctly.

    • Select and inspect all necessary PPE as outlined in Table 1.

  • Handling and Preparation:

    • Don the appropriate PPE before entering the designated handling area.

    • Perform all manipulations of this compound (weighing, solution preparation) within a certified chemical fume hood.

    • Use disposable equipment where possible to minimize cross-contamination.

  • Post-Experiment Procedures:

    • Decontaminate all non-disposable equipment that has come into contact with this compound.

    • Wipe down the work area within the fume hood with an appropriate solvent.

  • Disposal Plan:

    • All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.

    • Segregate waste streams according to institutional guidelines.

    • Label all waste containers clearly with the contents, including "this compound".

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow A Start: Plan to Handle this compound B Consult this compound Safety Data Sheet (SDS) A->B C Assess Potential for Splash/Spray B->C D Assess Potential for Aerosol/Vapor Generation C->D No G Add Face Shield C->G Yes E Assess Potential for Significant Skin Contact D->E No H Add Respiratory Protection (e.g., N95 or higher) D->H Yes F Standard PPE: - Safety Goggles - Lab Coat - Gloves E->F No I Add Chemical-Resistant Apron/Suit & Double Gloves E->I Yes J Proceed with Experiment F->J G->D H->E I->F

Caption: PPE selection workflow for handling this compound.

This structured approach ensures that all personnel are equipped with the necessary protection, thereby minimizing risks and fostering a safe laboratory environment. It is imperative to build upon this general framework with specific details from the official Safety Data Sheet for this compound to ensure comprehensive safety.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.